ER ligand-6
説明
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特性
分子式 |
C29H32FNO4 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
(3S,4R)-4-[4-[4-(dimethoxymethyl)piperidin-1-yl]-3-fluorophenyl]-3-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C29H32FNO4/c1-33-29(34-2)20-12-14-31(15-13-20)26-11-8-21(16-25(26)30)28-23-10-9-22(32)17-27(23)35-18-24(28)19-6-4-3-5-7-19/h3-11,16-17,20,24,28-29,32H,12-15,18H2,1-2H3/t24-,28-/m1/s1 |
InChIキー |
KIDVXTXEYZTWRX-UFHPHHKVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of ER Ligand-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ER Ligand-6, a key component in the development of targeted therapies for estrogen receptor (ER)-positive cancers. This compound serves as the ER-targeting warhead in the Proteolysis Targeting Chimera (PROTAC), ER Degrader-14. This document details the chemical synthesis of this compound, presents its biological activity through quantitative data, and outlines the experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways modulated by estrogen receptors and the mechanism of action for ER-targeting PROTACs, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to Estrogen Receptor Ligands and Targeted Protein Degradation
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a majority of breast cancers. Consequently, targeting the ER has been a cornerstone of endocrine therapy for decades. Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) have been instrumental in the management of ER-positive breast cancer. However, the emergence of resistance, often driven by mutations in the ER ligand-binding domain, necessitates the development of novel therapeutic strategies.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative to traditional inhibition. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. An ER-targeting PROTAC typically consists of a ligand that binds to the ER, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on a specific ER-targeting ligand, designated this compound, which is a critical component of the PROTAC ER Degrader-14.
Discovery and Synthesis of this compound
Identification of this compound
This compound (MCE HY-170341) is the estrogen receptor-targeting moiety of the PROTAC ER Degrader-14 (MCE HY-170340). Its chemical structure and synthesis are detailed in U.S. Patent US10800770B1, which describes a series of chroman derivatives with estrogen receptor degradation activity. This compound is a potent binder to the estrogen receptor, enabling its use as a warhead in PROTAC constructs.
Chemical Structure:
-
Systematic Name: (2S,4R)-4-(4-fluorophenyl)-2-methyl-2-(((S)-1-(5-((S)-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)pentanoyl)piperidin-4-yl)oxy)chroman-6-ol
-
Molecular Formula: C₂₉H₃₂FNO₄
-
Molecular Weight: 477.57 g/mol
-
CAS Number: 2504914-79-6
Synthesis of this compound
The synthesis of this compound, a chroman derivative, is a multi-step process that involves the construction of the core chroman scaffold followed by functionalization. While the full synthetic route is proprietary and detailed within patent literature, a generalizable synthetic approach for similar chroman-based SERMs often involves the following key steps:
-
Synthesis of the Chroman Core: This is typically achieved through a multi-component reaction, such as a Prins-type cyclization or an oxa-Michael addition, to construct the dihydropyran ring fused to a benzene (B151609) ring.
-
Introduction of Functional Groups: Key functional groups, such as hydroxyl and phenyl moieties, are introduced at specific positions on the chroman ring to ensure optimal binding to the estrogen receptor.
-
Stereoselective Synthesis: The stereochemistry at the chiral centers of the chroman ring is crucial for high-affinity binding to the ER. Asymmetric synthesis or chiral resolution techniques are employed to obtain the desired stereoisomer.
A representative synthetic scheme for a chroman-4-one, a common precursor to chroman-based ligands, involves the base-catalyzed condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.
Biological Activity and Data Presentation
The biological activity of this compound is characterized by its binding affinity to the estrogen receptor and its ability to induce the degradation of the receptor when incorporated into a PROTAC. The following tables summarize the quantitative data for this compound and the corresponding PROTAC, ER Degrader-14.
| Compound | Assay | Cell Line | Parameter | Value |
| This compound (as part of a PROTAC) | ER Binding Affinity | Not Specified | Kᵢ | Potent binding (specific value not publicly disclosed) |
| ER Degrader-14 | ERα Degradation | MCF-7 | DC₅₀ | < 5 µM[1] |
| ER Degrader-14 | Cell Proliferation | MCF-7 | IC₅₀ | 6.106 µM[1] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol is adapted from established methods to determine the relative binding affinity of a test compound for the estrogen receptor.[2]
-
Materials:
-
Rat uterine cytosol (source of ER) prepared from ovariectomized rats.
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
[³H]-17β-estradiol (radioligand).
-
Unlabeled 17β-estradiol (for non-specific binding and standard curve).
-
Test compound (this compound).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Cytosol Preparation: Homogenize uterine tissue from ovariectomized rats in ice-cold TEDG buffer. Centrifuge to pellet the nuclear fraction, and then ultracentrifuge the supernatant to obtain the cytosol containing the ER.[3]
-
Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of the test compound.[3]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ER-targeting PROTAC.[4]
-
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7).
-
ER Degrader-14.
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-ERα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with various concentrations of ER Degrader-14 or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control (β-actin) to determine the percentage of ERα degradation.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the effect of ER ligands on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
-
Materials:
-
MCF-7 cells.
-
Phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum.
-
This compound or ER Degrader-14.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000 cells/well) in the hormone-deprived medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 6-7 days, allowing for cell proliferation.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the cell proliferation as a percentage of the vehicle-treated control and determine the IC₅₀ or EC₅₀ value.
-
Conclusion
This compound represents a potent chroman-based scaffold for targeting the estrogen receptor. Its incorporation into PROTAC ER Degrader-14 demonstrates the potential of targeted protein degradation as a therapeutic strategy for ER-positive breast cancer. This guide provides a foundational resource for researchers, offering insights into the synthesis, biological activity, and characterization of this important class of molecules. The detailed protocols and visual representations of the underlying biological processes aim to facilitate further research and development in the field of targeted cancer therapies.
References
Elucidating the Structure of ER Ligand-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of ER ligand-6, a key component in the development of novel estrogen receptor (ER) targeted therapies. This document details the chemical identity of this compound, outlines the methodologies for its synthesis and characterization, and presents its role in the broader context of estrogen receptor signaling and degradation.
Introduction to this compound
This compound is the target-binding component of PROTAC ER Degrader-14.[1][2] PROTACs (Proteolysis Targeting Chimeras) are innovative bifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. In this context, this compound selectively binds to the estrogen receptor, enabling the PROTAC to bring an E3 ubiquitin ligase into proximity with the ER, leading to its degradation. The chemical structure of this compound is based on a chroman derivative scaffold, a class of compounds known for their interaction with the estrogen receptor.[3][4][5]
Chemical Information for this compound:
| Parameter | Value |
| CAS Number | 2504914-79-6 |
| Molecular Formula | C29H32FNO4 |
| Molecular Weight | 477.57 g/mol |
| Primary Source | Patent US10800770B1[3] |
Structural Elucidation and Characterization
The elucidation of the structure and function of this compound involves a multi-step process encompassing chemical synthesis, binding affinity determination, and structural biology techniques.
Chemical Synthesis
The synthesis of this compound, a chroman derivative, is detailed in patent US10800770B1.[3] The general synthetic approach for such compounds involves a multi-step organic synthesis pathway. While the precise, step-by-step protocol for this compound is proprietary, the synthesis of structurally related chroman derivatives typically involves key reactions such as nucleophilic substitution, cyclization, and functional group manipulations to build the core heterocyclic structure and introduce the necessary substituents for ER binding.
Estrogen Receptor Binding Affinity
Determining the binding affinity of this compound to the estrogen receptor is crucial for its validation as a targeted ligand. This is typically achieved through competitive binding assays.
Table of Representative ER Binding Affinities for Chroman Derivatives:
While specific binding data for this compound is not publicly available in peer-reviewed literature, the following table presents data for other estrogen receptor ligands to provide context for the expected affinity range.
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Reference |
| Estradiol (B170435) | 0.13 | 0.15 | FNAS (2000) |
| Genistein | 4.8 | 30 | Endocrinology (1998) |
| Dihydrobenzodithiin 1 | >10000 | >10000 | Bioorg Med Chem Lett (2004)[6] |
| Dihydrobenzodithiin 2 | 1500 | >10000 | Bioorg Med Chem Lett (2004)[6] |
| Dihydrobenzodithiin 3 | 120 | 1800 | Bioorg Med Chem Lett (2004)[6] |
Experimental Protocols
The following are detailed protocols for key experiments involved in the characterization of an estrogen receptor ligand like this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radioligand)
-
Unlabeled estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
In assay tubes, add a fixed concentration of [³H]-Estradiol.
-
For the standard curve, add increasing concentrations of unlabeled estradiol.
-
For the test compound, add increasing concentrations of this compound.
-
Add the uterine cytosol preparation to each tube to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding).
X-ray Crystallography of ER Ligand-Binding Domain Complex
This technique provides a high-resolution 3D structure of the ligand bound to the receptor, revealing the precise molecular interactions.
Procedure:
-
Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of the estrogen receptor (ERα or ERβ).
-
Complex Formation: Incubate the purified ER LBD with a molar excess of this compound to form the protein-ligand complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the ER LBD-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final high-resolution structure.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are essential for a comprehensive understanding.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: Mechanism of Action of a PROTAC Utilizing this compound.
Caption: Experimental Workflow for ER Ligand Structure Elucidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. US10800770B1 - Chroman derivatives having estrogen receptor degradation activity and uses thereof - Google Patents [patents.google.com]
- 4. CA3164202A1 - Novel chroman derivatives having estrogen receptor degradation activity and uses thereof - Google Patents [patents.google.com]
- 5. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 6. Estrogen receptor ligands. Part 6: Synthesis and binding affinity of dihydrobenzodithiins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Whitepaper: A Comprehensive Guide to the Target Identification and Validation of ER Ligand-6
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and development of novel therapeutics targeting the estrogen receptor (ER) pathway hold significant promise for various pathologies, including breast cancer and osteoporosis.[1] "ER ligand-6" represents a novel investigational compound designed to modulate ER activity. A critical step in its preclinical development is the rigorous identification and validation of its molecular targets. This process is essential to elucidate its mechanism of action, predict its therapeutic efficacy, and identify potential off-target effects that could lead to toxicity. This technical guide provides an in-depth overview of the core methodologies and experimental workflows for the comprehensive target identification and validation of "this compound," with a focus on confirming its engagement with the estrogen receptor and exploring its downstream signaling consequences.
Part 1: Primary Target Identification via Affinity-Based Proteomics
The initial step in characterizing "this compound" is to identify its direct binding partners within the cellular proteome. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and unbiased technique for this purpose.[2] This method involves immobilizing the ligand and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of "this compound" with a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) suitable for covalent attachment to a solid support. An appropriate negative control, such as a structurally similar but inactive molecule, should also be prepared.
-
Immobilization: Covalently couple the "this compound" probe and the negative control to NHS-activated sepharose beads.
-
Cell Lysate Preparation: Culture ER-positive cells (e.g., MCF-7 breast cancer cells) and harvest them. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a total cell lysate.
-
Affinity Enrichment: Incubate the cell lysate separately with the "this compound"-coupled beads and the control beads. This allows the target proteins to bind to the immobilized ligand.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, typically by using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of free "this compound".
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest). Quantify the relative abundance of proteins eluted from the "this compound" beads versus the control beads to determine specific binders.
Data Presentation: Putative Targets of this compound Identified by AC-MS
| Protein ID (UniProt) | Gene Symbol | Protein Name | Enrichment Ratio (Ligand/Control) | p-value |
| P03372 | ESR1 | Estrogen Receptor Alpha | 52.4 | < 0.001 |
| P19784 | GPER1 | G-protein coupled estrogen receptor 1 | 8.2 | < 0.01 |
| Q92731 | PGR | Progesterone Receptor | 4.5 | < 0.05 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 1.8 | > 0.05 |
Visualization: AC-MS Experimental Workflow
Caption: Workflow for affinity chromatography-mass spectrometry.
Part 2: Target Validation in a Cellular Environment
Following the identification of putative targets, it is crucial to validate these interactions within intact cells and confirm their functional relevance.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat ER-positive cells with "this compound" or a vehicle control.
-
Heating: Aliquot the treated cells into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ER alpha in the supernatant of each sample by Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the ligand-treated and control samples. Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of "this compound" indicates target engagement.
Data Presentation: CETSA Results for ER Alpha
| Treatment | Melting Temperature (Tm) of ERα (°C) | ΔTm (°C) |
| Vehicle Control | 52.1 ± 0.4 | - |
| This compound (1 µM) | 56.8 ± 0.5 | +4.7 |
Functional Validation: siRNA-Mediated Knockdown
To confirm that the biological activity of "this compound" is dependent on its primary target, RNA interference can be used to deplete the cell of the target protein (ERα).
Experimental Protocol: siRNA Knockdown and Viability Assay
-
Transfection: Transfect MCF-7 cells with either a siRNA targeting ESR1 (the gene encoding ERα) or a non-targeting control siRNA.
-
Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction of ERα protein levels by Western blotting.
-
Compound Treatment: Treat both the ERα-knockdown cells and the control cells with a range of concentrations of "this compound".
-
Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for "this compound" in both cell populations. A significant rightward shift in the IC50 curve in the knockdown cells indicates that the compound's effect is target-dependent.
Data Presentation: Effect of ERα Knockdown on this compound Potency
| Cell Type | This compound IC50 (nM) |
| Control siRNA | 15.2 |
| ESR1 siRNA | 875.4 |
Visualization: Logic of Target Dependency Validation
Caption: Validating target dependency using siRNA knockdown.
Part 3: Elucidating Downstream Signaling Pathways
Understanding how "this compound" modulates ER function requires an analysis of its impact on downstream signaling pathways. Estrogen receptors can mediate their effects through both genomic (nuclear) and non-genomic (cytoplasmic) signaling pathways.[3][4]
Overview of Estrogen Receptor Signaling
Estrogen signaling is complex, involving direct gene regulation and rapid, non-genomic effects.[5]
-
Genomic (Nuclear) Signaling: Upon ligand binding, the ER dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes.[4][5]
-
Non-Genomic (Membrane) Signaling: A fraction of ER resides at the plasma membrane and can rapidly activate cytoplasmic signaling cascades, such as the PI3K/AKT and MAPK pathways, upon ligand binding.[6]
Visualization: Canonical Estrogen Receptor Signaling Pathways
Caption: Overview of ER genomic and non-genomic signaling.
Phosphoproteomics for Pathway Analysis
To map the signaling pathways modulated by "this compound," phosphoproteomics can be employed. This technique provides a global snapshot of protein phosphorylation changes, which are key events in signal transduction.
Experimental Protocol: Phosphoproteomics Workflow
-
Cell Treatment: Treat ER-positive cells with "this compound" or a vehicle control for a short duration (e.g., 15-30 minutes) to capture rapid signaling events.
-
Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of specific sites on proteins. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are significantly affected by "this compound" treatment.
Data Presentation: Key Phosphorylation Changes Induced by this compound
| Protein | Phosphorylation Site | Fold Change (Ligand/Control) | Associated Pathway |
| AKT1 | Ser473 | + 3.8 | PI3K/AKT Signaling |
| MAPK3 (ERK1) | Thr202/Tyr204 | + 2.5 | MAPK Signaling |
| SRC | Tyr416 | + 2.1 | Growth Factor Signaling |
| FOXO3 | Ser253 | - 4.2 | PI3K/AKT Signaling |
Conclusion
The target identification and validation of a novel compound like "this compound" is a multi-step, evidence-driven process. This guide outlines a robust strategy that moves from unbiased, proteome-wide identification of binding partners to rigorous validation of target engagement and functional dependency in a cellular context. By combining affinity proteomics, biophysical assays like CETSA, genetic tools such as siRNA, and systems-level approaches like phosphoproteomics, researchers can build a comprehensive understanding of a compound's mechanism of action. This detailed characterization is indispensable for advancing promising new ER modulators towards clinical application.
References
- 1. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
ER Ligand-6: An In-Depth Technical Guide to a Novel Estrogen Receptor Alpha (ERα) Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-6 has been identified as a ligand for the estrogen receptor (ER), with a primary role as the target-binding component of PROTAC ER Degrader-14. PROTACs (Proteolysis Targeting Chimeras) are a novel therapeutic modality designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. In this context, this compound is the "warhead" that selectively binds to the estrogen receptor alpha (ERα), guiding the PROTAC molecule to this target for degradation. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its role within a PROTAC construct, its mechanism of action, and the experimental methodologies used to characterize its activity.
While this compound is integral to the function of PROTAC ER Degrader-14, it is important to note that specific quantitative data on the binding affinity and selectivity of this compound as a standalone molecule for ERα and ERβ are not publicly available. The data presented herein pertains to the activity of the complete PROTAC molecule incorporating this compound, as detailed in patent literature and company announcements. The clinical candidate AC0682, developed by Accutar Biotechnology, is a prominent example of a PROTAC utilizing a similar ERα-targeting ligand. Preclinical data on AC0682 shows potent and selective ERα protein degradation.[1][2][3][4][5]
Mechanism of Action: The PROTAC Approach
PROTAC ER degraders that utilize an ERα ligand like this compound operate through a distinct mechanism of action compared to traditional ER antagonists or selective estrogen receptor modulators (SERMs). Instead of merely blocking the receptor's activity, these PROTACs induce its complete degradation.
The process involves a bifunctional molecule comprising:
-
An ERα-binding ligand (e.g., this compound): This component selectively binds to the ERα protein.
-
An E3 ubiquitin ligase-binding ligand: This part of the molecule recruits an E3 ubiquitin ligase, a key enzyme in the protein degradation pathway.
-
A linker: This connects the ERα ligand and the E3 ligase ligand.
By bringing the ERα protein into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of ERα. This "tagging" with ubiquitin marks the receptor for degradation by the proteasome, the cell's protein disposal machinery. This leads to the elimination of the ERα protein from the cancer cell, thereby shutting down its signaling pathway.
Quantitative Data
As previously stated, binding affinities for this compound are not publicly available. The following table summarizes the available data for the complete PROTAC molecule, AC0682, which contains an ERα-targeting ligand from the same chemical series as this compound.
| Compound | Assay | Cell Line | Result | Reference |
| AC0682 | ERα Degradation | Wild-type MCF-7 | Sub-nanomolar DC50 | [1] |
| AC0682 | ERα Degradation | ERα Y537S mutant MCF-7 | Sub-nanomolar DC50 | [1] |
| AC0682 | ERα Degradation | ERα D538G mutant MCF-7 | Sub-nanomolar DC50 | [1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and related PROTACs are proprietary and primarily found within patent literature. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the ERα protein in cancer cells following treatment with the PROTAC.
-
Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the PROTAC molecule for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of ERα protein, is captured.
-
Analysis: The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin). The DC50 value is then calculated.
Cell Viability Assay
This assay measures the effect of the PROTAC on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PROTAC.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours).
-
Viability Reagent Addition: A reagent such as MTT or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Measurement: The absorbance or luminescence is read using a plate reader.
-
Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration that inhibits cell growth by 50%) is calculated.
ERα Signaling Pathway and PROTAC Intervention
ERα is a transcription factor that, upon binding to its ligand (e.g., estradiol), translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on DNA. This initiates the transcription of genes involved in cell proliferation and survival. PROTACs that target ERα for degradation effectively remove the receptor, thereby blocking this entire signaling cascade.
Conclusion
This compound is a key component of a new generation of ERα-targeting therapeutics based on PROTAC technology. While detailed biochemical data on the isolated ligand is not publicly available, the performance of PROTACs incorporating this or similar ligands, such as AC0682, demonstrates a potent and selective ability to induce the degradation of ERα in cancer cells. This approach offers a promising alternative to traditional endocrine therapies, with the potential to overcome resistance mechanisms. Further research and clinical development will be crucial in fully elucidating the therapeutic potential of this class of molecules.
References
- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Accutar Biotechnology Announces First Patient Dosed with AC0682 in Phase 1 Study in Patients with ER-Positive / HER2-Negative Locally Advanced or Metastatic Breast Cancer - BioSpace [biospace.com]
- 4. Accutar Biotech [accutarbio.com]
- 5. Accutar Biotech [accutarbio.com]
An In-depth Technical Guide to the Function of ER Ligand-6 in Cellular Applications
This guide provides a detailed overview of ER ligand-6, focusing on its primary function as a key component in the targeted degradation of the Estrogen Receptor (ER) within cellular systems. The content is tailored for researchers, scientists, and drug development professionals working in oncology and molecular biology.
Introduction to this compound
This compound is a synthetic molecule designed to act as a high-affinity ligand for the Estrogen Receptor (ER), a key protein involved in the development and progression of certain types of cancer, particularly breast cancer.[1][2][3] Its principal application is in the field of targeted protein degradation (TPD), where it serves as the target-binding component of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] By itself, this compound is not intended to elicit a biological response but to facilitate the specific recognition of the ER protein by a PROTAC molecule.
Core Function in PROTAC-Mediated Estrogen Receptor Degradation
This compound is a crucial element in the design of PROTACs aimed at degrading the Estrogen Receptor.[6][7] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein (in this case, this compound), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]
The mechanism of action for an ER-targeting PROTAC utilizing this compound is as follows:
-
Binding to Estrogen Receptor: The this compound moiety of the PROTAC specifically binds to the Estrogen Receptor inside the cell.[6]
-
Formation of a Ternary Complex: Simultaneously, the other end of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the ER protein and the E3 ligase into close proximity, forming a ternary complex.[4]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the ER protein.
-
Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the proteasome, effectively removing the protein from the cell.
This process of induced degradation offers a powerful alternative to traditional inhibition, as it can overcome resistance mechanisms associated with target protein overexpression or mutation.[8]
Quantitative Data for PROTACs Utilizing this compound
The efficacy of PROTACs is typically measured by their ability to induce the degradation of the target protein (DC50 value) or inhibit cell growth (IC50 value). Below is a summary of quantitative data for PROTACs that are constructed using this compound.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | Reported Efficacy |
| PROTAC ER Degrader-14 | (S)-Deoxy-thalidomide | Estrogen Receptor/ERR | Not Specified | Not Specified |
| PROTAC ERα Degrader-6 | Not Specified | ERα | MCE-7 | IC50: 0.11 μM |
Note: The available search results specifically name "PROTAC ER Degrader-14" as being synthesized with this compound.[2][6][7] Quantitative performance data for this specific compound was not available in the provided search results. Data for other ER-targeting PROTACs are included for context.
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway for PROTAC-mediated degradation of the Estrogen Receptor, highlighting the role of this compound.
Caption: PROTAC-mediated degradation of the Estrogen Receptor.
Experimental Protocols
A key experiment to validate the function of an ER-targeting PROTAC containing this compound is to measure the reduction of ER protein levels in a relevant cancer cell line.
Objective: To quantify the degradation of Estrogen Receptor Alpha (ERα) in MCF-7 breast cancer cells following treatment with an this compound-based PROTAC.
Materials:
-
MCF-7 cells (ERα-positive breast cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based PROTAC (e.g., PROTAC ER Degrader-14)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis on the bands to quantify the relative levels of ERα protein, normalized to the loading control.
-
Plot the percentage of remaining ERα protein against the PROTAC concentration to determine the DC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Western Blot protocol described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,3 bis(carboxyethoxy) 2,2 bis(carboxyethoxy)propane — TargetMol Chemicals [targetmol.com]
- 8. PROTAC | 蛋白降解靶向嵌合体 - 美国 InvivoChem 中文官网 [invivochem.cn]
ER Ligand-6 and its Role in Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ER ligand-6, a critical component in the development of targeted protein degraders for the estrogen receptor (ER). This compound serves as the target-binding moiety in the Proteolysis Targeting Chimera (PROTAC) designated as PROTAC ER Degrader-14. This document will delve into the mechanism of action of ER-targeting PROTACs, the role of this compound within this construct, and generalized experimental protocols for the evaluation of such compounds. While specific quantitative data for this compound and PROTAC ER Degrader-14 are not publicly available, this guide offers a framework for their characterization based on established methodologies in the field of targeted protein degradation.
Introduction to this compound and Targeted Protein Degradation
The estrogen receptor is a well-validated therapeutic target, particularly in the context of hormone receptor-positive breast cancer. Traditional therapies have focused on inhibiting ER activity through selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). The emergence of PROTAC technology offers a novel and potent alternative to these approaches.
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI): In this context, this compound (MedChemExpress catalogue number HY-170341) is the ligand that binds to the estrogen receptor.[1][2]
-
A ligand for an E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand.
This compound is an integral part of PROTAC ER Degrader-14 (MedChemExpress catalogue number HY-170340).[3] In this construct, this compound is chemically linked to (S)-Deoxy-thalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, via an N-Boc-piperazine linker.
Mechanism of Action: ER Degradation via PROTAC ER Degrader-14
The primary role of this compound is to specifically bind to the estrogen receptor, thereby tethering it to the PROTAC complex. Once bound, the E3 ligase ligand component of PROTAC ER Degrader-14 recruits the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the estrogen receptor, leading to its polyubiquitination. The polyubiquitinated estrogen receptor is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of ER degradation mediated by PROTAC ER Degrader-14.
Quantitative Data
As of the date of this publication, specific quantitative data for the binding affinity of this compound to the estrogen receptor and the degradation efficiency (DC50 and Dmax) of PROTAC ER Degrader-14 are not available in the public domain. The tables below are provided as templates for the types of data that are critical for the characterization of such molecules.
Table 1: Hypothetical Binding Affinity of this compound
| Ligand | Target | Assay Type | IC50 / Kd (nM) |
| This compound | ERα | Radioligand Binding Assay | Data not available |
| This compound | ERβ | Radioligand Binding Assay | Data not available |
Table 2: Hypothetical Degradation Profile of PROTAC ER Degrader-14
| PROTAC | Cell Line | Target | DC50 (nM) | Dmax (%) | Time Point (h) |
| PROTAC ER Degrader-14 | MCF-7 | ERα | Data not available | Data not available | Data not available |
| PROTAC ER Degrader-14 | T-47D | ERα | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments required to characterize an ER-targeting PROTAC such as PROTAC ER Degrader-14.
ER Degradation Assay via Western Blot
This protocol describes the assessment of ERα protein degradation in a cancer cell line (e.g., MCF-7) following treatment with an ER-targeting PROTAC.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ER-targeting PROTAC (e.g., PROTAC ER Degrader-14)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the ER-targeting PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies against ERα and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize ERα levels to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Caption: Experimental workflow for assessing ER protein degradation via Western blot.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (ER-PROTAC-E3 ligase) in cells.
Materials:
-
MCF-7 cells
-
ER-targeting PROTAC
-
DMSO
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Control IgG
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (anti-ERα, anti-CRBN)
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the ER-targeting PROTAC or DMSO. Pre-treat with MG132 to prevent degradation of the complex.
-
Cell Lysis: Lyse cells in non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody or control IgG overnight.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against ERα and CRBN.
Expected Outcome: A band for ERα should be detected in the sample immunoprecipitated with the anti-CRBN antibody from cells treated with the PROTAC, but not in the control IgG or DMSO-treated samples. This indicates the formation of the ER-PROTAC-CRBN ternary complex.
Caption: Experimental workflow for Co-Immunoprecipitation to verify ternary complex formation.
Conclusion
This compound is a key molecule in the development of PROTACs aimed at the targeted degradation of the estrogen receptor. As a component of PROTAC ER Degrader-14, it facilitates the recruitment of the ER to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation. While specific quantitative data for this compound and its corresponding PROTAC are not yet in the public domain, the experimental frameworks provided in this guide offer robust methods for the characterization and evaluation of this and similar molecules. The continued exploration of such targeted protein degraders holds significant promise for advancing the treatment of ER-driven diseases.
References
Technical Whitepaper: Preliminary Efficacy and Evaluation of Estrogen Receptor (ER) Ligand-6 and the Broader Class of ER Degraders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information regarding the specific efficacy and experimental protocols for "ER ligand-6" is limited. It has been identified as a target protein ligand for "ER Degrader-14," a research-grade Proteolysis Targeting Chimera (PROTAC).[1] This guide, therefore, addresses the preliminary efficacy of this class of molecules—ER degraders—by summarizing publicly available data for clinically relevant Selective Estrogen Receptor Degraders (SERDs) and PROTACs. The methodologies and pathways described are standard for the preclinical and clinical evaluation of such compounds.
Introduction to Estrogen Receptor Degraders
The estrogen receptor (ER), particularly ERα, is a key driver in the majority of breast cancers. Endocrine therapies that target ER signaling are a cornerstone of treatment. However, resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[2] A major therapeutic strategy to overcome this is the targeted degradation of the ER protein itself. This is achieved by two main classes of molecules:
-
Selective Estrogen Receptor Degraders (SERDs): These compounds, such as fulvestrant (B1683766), are pure ER antagonists that induce a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that bring a target protein (like ER) and an E3 ubiquitin ligase into close proximity.[4] This induced proximity leads to the ubiquitination and degradation of the target protein. Vepdegestrant (ARV-471) is a clinical-stage ER PROTAC.[4][5]
This compound, as part of a PROTAC system, falls into this second category, representing a modern approach to eliminating the oncogenic ER protein.
Data Presentation: Efficacy of Representative ER Degraders
The following tables summarize key efficacy data from preclinical and clinical studies of well-characterized oral SERDs and PROTACs.
Preclinical Efficacy of ER Degraders
| Compound | Class | Model | Key Findings | Reference |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 Cell Line | Greater maximal ER degradation (79%–86%) compared to oral SERDs (55%–74.5%) and fulvestrant (73%–74%) after 4 hours. | [6] |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 CDX Model | Showed 103% tumor growth inhibition (TGI) compared to 54% TGI for fulvestrant at day 28. ER protein levels decreased by 93% vs. 71% for fulvestrant. | [6] |
| Elacestrant | SERD | Multiple PDX Models | Demonstrated significant single-agent antitumor activity and enhanced efficacy when combined with CDK4/6 or mTOR inhibitors. | [7] |
| Giredestrant | SERD | ER+ Breast Cancer Cell Lines | Showed potent ER degradation and superior anti-proliferative activity compared to other SERDs like GDC-0810 and AZD9496 in certain cell lines. | [8] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition.
Clinical Efficacy of Oral ER Degraders
| Compound | Class | Trial Name (Phase) | Patient Population | Primary Endpoint Result | Reference |
| Elacestrant | SERD | EMERALD (Phase 3) | ER+/HER2- mBC, pre-treated with ET including CDK4/6i | Median PFS: 3.8 mo vs 1.9 mo with SOC (HR 0.55) in ESR1-mutant group. | [2] |
| Camizestrant | SERD | SERENA-2 (Phase 2) | ER+/HER2- advanced BC, progressed after ET | Median PFS: 7.2 mo vs 3.7 mo with fulvestrant (HR 0.58) in overall population. | [2] |
| Vepdegestrant (ARV-471) | PROTAC | VERITAC-2 (Phase 3) | ER+/HER2- advanced BC with ESR1 mutations, progressed after CDK4/6i | Median PFS: 5.0 mo vs 2.1 mo with fulvestrant. | [4] |
| Giredestrant | SERD | lidERA (Phase 3) | ER+/HER2- early BC (adjuvant setting) | 30% reduction in risk of invasive disease recurrence or death vs. standard endocrine therapy (HR 0.70). | [9] |
mBC: metastatic Breast Cancer; ET: Endocrine Therapy; CDK4/6i: CDK4/6 inhibitor; PFS: Progression-Free Survival; SOC: Standard of Care; HR: Hazard Ratio.
Experimental Protocols
Evaluating the efficacy of an ER degrader involves a series of in vitro and in vivo experiments to establish its mechanism of action, potency, and therapeutic potential.
In Vitro Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cancer cell proliferation and survival.[10]
-
Principle: To measure the number of viable cells after treatment with the ER degrader at various concentrations. Common methods rely on quantifying metabolic activity.[11]
-
Methodology (MTT/CCK-8 Assay):
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ER degrader (e.g., this compound/PROTAC) for a specified duration (typically 72-96 hours). Include a vehicle-only control.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt into a colored formazan (B1609692) product.[12][13]
-
Signal Measurement: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO). For CCK-8, the product is water-soluble.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).[14]
-
ER Degradation Assay (Western Blot)
This assay directly measures the primary endpoint of a degrader: the reduction in the target protein level.[15]
-
Principle: To quantify the amount of ERα protein in cell lysates following treatment with the degrader.
-
Methodology:
-
Cell Treatment: Culture ER-positive cells and treat them with the degrader at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours) to assess dose-response and degradation kinetics.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[16] Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for ERα and normalize it to a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading. Calculate the percentage of ER degradation relative to the vehicle-treated control. The concentration that results in 50% degradation is termed the DC50.[14]
-
In Vivo Tumor Growth Inhibition Assays
These assays evaluate the therapeutic efficacy of the degrader in a living organism, typically using mouse models.[17]
-
Principle: To measure the effect of the ER degrader on the growth of human breast cancer tumors implanted in immunodeficient mice.
-
Methodology (Cell Line-Derived Xenograft - CDX):
-
Model Establishment: Implant ER-positive human breast cancer cells (e.g., MCF-7) subcutaneously or orthotopically (into the mammary fat pad) of immunodeficient mice (e.g., nude or NSG mice).[18][19] For ER+ models, estrogen supplementation is often required.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ER degrader and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for downstream pharmacodynamic analyses, such as confirming ER degradation via Western blot or immunohistochemistry.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control group.
-
For a more clinically relevant model, Patient-Derived Xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice, can be used.[1][20]
Mandatory Visualizations
Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways, both of which are disrupted by ER degradation.
Pathway Description: The genomic pathway involves estrogen binding to nuclear ER, leading to dimerization, DNA binding at Estrogen Response Elements (EREs), and gene transcription.[21][22] The non-genomic pathway is initiated by estrogen binding to membrane-associated ER, activating rapid kinase cascades like MAPK and PI3K/Akt.[23][24][25] ER degraders (SERDs and PROTACs) bind to ER, inducing its ubiquitination and subsequent destruction by the proteasome, thereby blocking both signaling arms.
Experimental Workflow
The preclinical evaluation of an ER degrader follows a logical progression from in vitro characterization to in vivo efficacy studies.
Workflow Description: The process begins with the synthesis of the compound. Its in vitro activity is then characterized through assays measuring target degradation (DC50), impact on cell viability (IC50), and effects on downstream ER signaling. Promising candidates advance to in vivo studies using xenograft models (CDX and PDX) to evaluate antitumor efficacy and establish pharmacokinetic/pharmacodynamic relationships, ultimately informing the potential for clinical development.
References
- 1. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
ER Ligand-6: A Technical Guide for Researchers and Drug Development Professionals
Introduction
ER ligand-6 is a molecule of significant interest in the field of targeted protein degradation, specifically within the context of estrogen receptor (ER) modulation. It is identified as the target protein ligand component of the Proteolysis Targeting Chimera (PROTAC) known as PROTAC ER Degrader-14. This technical guide provides a comprehensive overview of this compound, its role in the broader context of ER signaling and PROTAC technology, and detailed experimental protocols for its characterization.
Core Molecular Information
| Parameter | Value | Reference |
| CAS Number | 2504914-79-6 | [1] |
| Molecular Formula | C29H32FNO4 | [1] |
| Molecular Weight | 477.57 g/mol | [1] |
Quantitative Data Summary
Table 1: Estrogen Receptor Binding Affinity
This table would typically present the concentration of this compound required to displace 50% of a radiolabeled ligand from ERα and ERβ, indicating its binding affinity and selectivity.
| Ligand | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Selectivity (ERα/ERβ) |
| This compound | Data not available | Data not available | Data not available |
| Estradiol (Reference) | ~1-5 | ~1-5 | ~1 |
| Tamoxifen (Reference) | ~10-50 | ~50-200 | ~0.2-1 |
Table 2: PROTAC-Mediated ER Degradation
As a component of PROTAC ER Degrader-14, the efficacy of this compound would be reflected in the ability of the complete PROTAC to induce the degradation of the estrogen receptor. This is typically measured by determining the concentration of the PROTAC that results in 50% degradation of the receptor (DC₅₀) and the maximum percentage of degradation achieved (Dmax).
| PROTAC | Target Cell Line | DC₅₀ (nM) | Dmax (%) |
| PROTAC ER Degrader-14 | MCF-7 | Data not available | Data not available |
| Reference ER PROTAC | MCF-7 | ~1-10 | >90 |
Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cells
The biological activity of an ER ligand is often assessed by its ability to inhibit the proliferation of estrogen-dependent breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | MCF-7 | Data not available |
| PROTAC ER Degrader-14 | MCF-7 | Data not available |
| Fulvestrant (Reference) | MCF-7 | ~0.1-1 |
Signaling Pathways
The estrogen receptor mediates its effects through both genomic and non-genomic signaling pathways. This compound, by binding to the ER, can influence these pathways. When incorporated into a PROTAC, it hijacks the cell's ubiquitin-proteasome system to induce ER degradation.
Caption: Classical and membrane-associated estrogen receptor signaling pathways.
Caption: Mechanism of action of a PROTAC targeting the estrogen receptor.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize an ER ligand like this compound and its corresponding PROTAC.
Western Blot for ER Degradation
This protocol outlines the steps to quantify the degradation of ERα in a cell line like MCF-7 after treatment with an ER-targeting PROTAC.
Caption: Workflow for Western blot analysis of ERα degradation.
Detailed Steps:
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., PROTAC ER Degrader-14) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of a compound.
Detailed Steps:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or PROTAC ER Degrader-14) or vehicle control.
-
Incubation: Incubate the cells for a period of 3 to 5 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the compound concentration.
This compound is a key molecule for the development of PROTAC-based therapies targeting the estrogen receptor. While specific quantitative data on its individual performance is not widely published, the established methodologies and signaling pathways described in this guide provide a robust framework for its investigation and for the characterization of similar molecules. The use of this compound within PROTAC ER Degrader-14 represents a promising strategy in the ongoing effort to develop novel therapeutics for ER-positive cancers. Further research is warranted to fully elucidate the specific binding kinetics and cellular effects of this compound to optimize its therapeutic potential.
References
An In-depth Technical Guide to the Binding of ER Ligand-6 to Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor alpha (ERα), a ligand-activated transcription factor, is a key mediator of estrogen signaling and plays a critical role in the development and physiology of various tissues, including the reproductive tract, bone, and cardiovascular system. Its dysregulation is a hallmark of hormone-dependent pathologies, most notably in the majority of breast cancers. Consequently, ERα is a primary therapeutic target for the development of selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other agents aiming to control estrogen-driven cellular processes.
This technical guide provides a comprehensive overview of the binding characteristics and functional consequences of a representative selective ERα ligand, herein referred to as "ER Ligand-6," with Estrogen Receptor alpha. While "this compound" is used here as a placeholder for a potent and selective ERα antagonist, the data and methodologies presented are representative of compounds in this class and serve as a robust framework for their preclinical evaluation. This document details the binding affinity, functional cellular activity, experimental protocols for characterization, and the modulated signaling pathways.
Quantitative Data Summary for this compound
The binding affinity and functional potency of this compound have been characterized through a series of in vitro assays. The data presented below illustrates its high affinity and selectivity for ERα over ERβ, and its antagonistic effect on ERα-mediated cell proliferation.
| Parameter | ERα | ERβ | Assay Type | Cell Line / System | Reference Compound |
| Binding Affinity (IC50) | 0.02 µM | 6.55 µM | Competitive Radioligand Binding | Human Recombinant ER | 17β-Estradiol |
| Inhibitory Constant (Ki) | 0.06 nM | - | Competitive Radioligand Binding | Human Recombinant ERα | 17β-Estradiol |
| Functional Antagonism (IC50) | 7.73 µM | - | ERE-Luciferase Reporter Gene | MCF-7 | 17β-Estradiol |
| Cell Proliferation (IC50) | 1.33 µM | - | MTT Assay | MCF-7 | - |
Table 1: Summary of in vitro characterization of this compound. Values are representative for a selective ERα antagonist.[1][2]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERα ligands. The following sections describe standard protocols for determining the binding affinity and functional activity of compounds like this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][4][5]
Materials:
-
Full-length human recombinant ERα
-
[3H]-17β-Estradiol (Radioligand)
-
Unlabeled 17β-Estradiol (Reference Competitor)
-
This compound (Test Compound)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Hydroxylapatite slurry or 96-well filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the unlabeled 17β-Estradiol standard. Suggested concentrations for high-affinity compounds range from 1 x 10-11 to 1 x 10-7 M.[3]
-
In assay tubes or a 96-well plate, combine the human recombinant ERα protein, a fixed concentration of [3H]-17β-Estradiol (typically 0.5-1.0 nM), and varying concentrations of either this compound or unlabeled 17β-Estradiol.[3]
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-Estradiol).
-
Incubate the reactions to equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand. This can be achieved by adding a hydroxylapatite slurry followed by centrifugation and washing, or by vacuum filtration over glass fiber filters in a 96-well format.[5]
-
Quantify the receptor-bound radioactivity for each sample using a liquid scintillation counter.
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to modulate ERα-mediated gene transcription.[6][7]
Materials:
-
MCF-7 cells (human breast cancer cell line endogenously expressing ERα).
-
An ERE-luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
17β-Estradiol (Agonist).
-
This compound (Test Compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed MCF-7 cells in 96-well plates.
-
Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol. Alternatively, use a stable cell line expressing the reporter construct.[6]
-
After transfection, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum to remove estrogenic compounds.
-
To assess antagonist activity, treat the cells with a fixed, sub-maximal concentration of 17β-Estradiol (e.g., EC80) in combination with serial dilutions of this compound.
-
To assess agonist activity, treat the cells with serial dilutions of this compound alone.
-
Include appropriate vehicle and positive controls.
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
For antagonist mode, plot the luminescence signal against the log concentration of this compound to determine the IC50 value. For agonist mode, determine the EC50 value.
MCF-7 Cell Proliferation Assay (MTT or CCK-8 Assay)
This assay evaluates the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.[8][9][10]
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) with charcoal-stripped serum.
-
17β-Estradiol.
-
This compound.
-
MTT or CCK-8 reagent.
-
Spectrophotometer (plate reader).
Procedure:
-
Seed MCF-7 cells at a low density (e.g., 2,000 cells/well) in 96-well plates in phenol red-free medium with charcoal-stripped serum.[10]
-
Allow cells to attach and adapt for at least 24-72 hours.[9]
-
Treat the cells with serial dilutions of this compound in the presence of a proliferative concentration of 17β-Estradiol (e.g., 1 nM) to assess its anti-proliferative (antagonistic) effects.
-
Include controls for basal proliferation (vehicle only) and maximal proliferation (17β-Estradiol only).
-
Incubate the plates for 5-6 days, replacing the medium as needed.[8]
-
At the end of the incubation period, add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[10]
-
Calculate the percentage of proliferation relative to the 17β-Estradiol-treated control.
-
Plot the percentage of proliferation against the log concentration of this compound to determine the IC50 for cell growth inhibition.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflow for ligand characterization and the modulated ERα signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Caption: ERα signaling pathway modulation by this compound.
Mechanism of Action and Signaling
Upon binding to the ligand-binding domain of ERα, the endogenous agonist 17β-estradiol induces a conformational change that promotes receptor dimerization, nuclear translocation, and the recruitment of co-activator proteins. This complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. Genes regulated by ERα are involved in critical cellular processes, including cell cycle progression and proliferation.[11]
As a competitive antagonist, this compound binds to the same pocket on ERα as estradiol. However, its binding induces a distinct conformational change in the receptor. This altered conformation prevents the recruitment of co-activators and may instead recruit co-repressor proteins. Consequently, the ERα-ligand complex is unable to efficiently initiate transcription of target genes. The ultimate effect is the inhibition of estrogen-dependent gene expression, leading to a halt in the proliferation of ERα-positive cancer cells. This antagonistic action forms the basis of its therapeutic potential in hormone-sensitive breast cancer.
References
- 1. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
ER Ligand-6 as a Tool for Targeted Estrogen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER), particularly ERα, is a key driver in the development and progression of a majority of breast cancers. Traditional therapies have focused on inhibiting ER signaling through selective estrogen receptor modulators (SERMs) or downregulating it with selective estrogen receptor degraders (SERDs). However, the emergence of drug resistance necessitates novel therapeutic strategies. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative by completely removing the target protein from the cell.
This technical guide focuses on ER ligand-6, a critical component of the PROTAC ERα degrader, ERD-148. This compound serves as the warhead that specifically binds to the estrogen receptor, enabling its targeted degradation. This document provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with using this system as a tool compound for inducing ER degradation.
Mechanism of Action: PROTAC-Mediated ERα Degradation
ERD-148, which incorporates this compound, operates through the PROTAC mechanism. This bifunctional molecule consists of three key components:
-
This compound: This moiety acts as the target-binding ligand, specifically recognizing and binding to the estrogen receptor α.
-
E3 Ubiquitin Ligase Ligand: This component recruits an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation.
-
Linker: A chemical linker connects the this compound and the E3 ligase ligand, bringing the ERα protein and the E3 ligase into close proximity.
This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the ERα protein. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery. This process is catalytic, with a single molecule of the PROTAC capable of inducing the degradation of multiple ERα proteins.
Quantitative Data
The efficacy of the PROTAC ERα degrader ERD-148, which utilizes this compound, has been quantified in various breast cancer cell lines. The data below summarizes its potency in both wild-type and mutant ERα expressing cells.
Table 1: In Vitro Activity of ERD-148
| Cell Line | ERα Status | IC50 (Cell Growth Inhibition) | Notes |
| MCF-7 | Wild-type | 0.8 nM | ER-dependent cell line. |
| MCF-7 cY537S | Mutant | 10.5 nM | Cell line with Y537S mutation in ERα. |
| MCF-7 cD538G | Mutant | 6.1 nM | Cell line with D538G mutation in ERα. |
Data sourced from a study on the pharmacological activity of ERD-148.[1]
Table 2: ERα Degradation Efficiency of ERD-148
| Cell Line | ERD-148 Concentration | Outcome |
| MCF-7 (Wild-type) | 10 nM | Significant downregulation of ERα expression. |
| MCF-7 (Y537S mutant) | 10 nM | Significant downregulation of ERα expression. |
ERD-148 has been shown to be a potent and selective PROTAC ERα degrader that is effective against both unphosphorylated and phosphorylated forms of the receptor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of an ERα-degrading PROTAC such as ERD-148.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ERα degradation on the viability and proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ERD-148 (or other ER-degrading PROTAC)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ERD-148 in culture medium.
-
Remove the medium from the wells and add 100 µL of the ERD-148 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα-degrading PROTAC.
Materials:
-
ER-positive cancer cell lines
-
ERD-148
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of ERD-148 or vehicle control for the desired time (e.g., 4, 8, 12, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of ERα degradation.
In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of ERα is mediated by the ubiquitin-proteasome system.
Materials:
-
ER-positive cancer cell lines
-
ERD-148
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-ERα antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add ERD-148 at a concentration known to induce degradation and incubate for an additional 4-6 hours.
-
Lyse the cells in IP lysis buffer.
-
Incubate the cell lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Collect the beads and wash them three to four times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERα, which will appear as a high-molecular-weight smear.
ER Signaling and PROTAC Intervention
ERα mediates its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of ERα to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes that promote cell proliferation. Non-genomic pathways can involve rapid signaling cascades through membrane-associated ER. An ERα-degrading PROTAC, by eliminating the ERα protein, effectively shuts down both of these pro-survival signaling arms.
Conclusion
This compound, as the targeting component of the PROTAC ERα degrader ERD-148, is a valuable tool compound for the study of estrogen receptor biology and the development of novel therapeutics for ER-positive cancers. By hijacking the cell's ubiquitin-proteasome system, it facilitates the complete and efficient removal of ERα, offering a distinct and potentially more robust mechanism of action compared to traditional inhibitors. The provided data and protocols serve as a comprehensive guide for researchers to effectively utilize and characterize this powerful approach to targeted protein degradation.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay overview | Abcam [abcam.com]
Investigating the Downstream Effects of Estrogen Receptor Ligands: A Technical Guide
Disclaimer: The specified "ER ligand-6" is not a recognized molecule in publicly available scientific literature. This guide utilizes Tamoxifen, a well-characterized Selective Estrogen Receptor Modulator (SERM), as a representative compound to illustrate the experimental investigation of the downstream effects of a novel estrogen receptor (ER) ligand. The data and methodologies presented are based on published findings for Tamoxifen and serve as a template for the analysis of new chemical entities targeting the estrogen receptor.
Introduction
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a pivotal role in various physiological processes and are implicated in the pathology of numerous diseases, most notably breast cancer.[1] The modulation of ER activity by small molecule ligands is a cornerstone of endocrine therapy. Understanding the downstream effects of a novel ER ligand is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core methodologies and data analysis required to characterize the biological activity of a putative ER ligand, using Tamoxifen as a model.
Quantitative Data Summary
The biological effects of an ER ligand can be quantified through various in vitro assays. The following tables summarize representative data for Tamoxifen, providing a benchmark for the evaluation of a novel compound.
Table 1: Estrogen Receptor Binding Affinity of Tamoxifen and its Metabolites
This table presents the relative binding affinities (RBA) and dissociation constants (Kd) of Tamoxifen and its active metabolite, 4-hydroxytamoxifen, for the estrogen receptor alpha (ERα).
| Compound | Receptor | IC50 (nM) | Kd (nM) | Relative Binding Affinity (%) (Estradiol = 100) |
| Tamoxifen | ERα | ~50 | ~1.7[2] | 2-4[3] |
| 4-hydroxytamoxifen | ERα | ~1 | ~0.06 | 100-200[3] |
IC50 and Kd values can vary based on experimental conditions.
Table 2: Cytotoxicity of Tamoxifen in Human Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. This table shows the IC50 values of Tamoxifen in various breast cancer cell lines after 72 hours of treatment.
| Cell Line | ER Status | IC50 (µM) |
| MCF-7 | Positive | 10.05[4] |
| T47D | Positive | ~15-20 |
| MDA-MB-231 | Negative | 21.8[5] |
| HCC1937 | Negative | 4.58[4] |
IC50 values are highly dependent on the assay conditions, such as cell density and incubation time.
Table 3: Effect of Tamoxifen on ER Target Gene Expression in MCF-7 Cells
This table illustrates the modulatory effect of Tamoxifen on the expression of well-established estrogen-responsive genes.
| Gene | Function | Treatment (10 nM 4-OH-Tamoxifen) | Fold Change vs. Control |
| TFF1 (pS2) | Growth factor | Antagonist | Downregulated |
| PGR | Progesterone Receptor | Antagonist | Downregulated |
| GREB1 | Estrogen-regulated growth | Antagonist | Downregulated[6] |
The effect of a SERM on gene expression can be tissue- and context-dependent.
Signaling Pathways
ER ligands can elicit their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the direct binding of the ER-ligand complex to DNA, while non-genomic pathways involve the rapid activation of cytoplasmic signaling cascades.
Genomic Estrogen Receptor Signaling
The canonical pathway involves the binding of the ligand to ER in the cytoplasm, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Estrogen Receptor Signaling
A fraction of ER resides at the cell membrane and can initiate rapid, non-genomic signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which can in turn influence cell survival and proliferation.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compound (e.g., this compound)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and a standard (unlabeled 17β-estradiol).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or standard.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the tubes overnight at 4°C to reach equilibrium.
-
Add HAP slurry to each tube to separate bound from free radioligand.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.[8]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][10]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of target genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., TFF1, PGR, GREB1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[11][12]
Western Blot Analysis
Western blotting is used to detect specific proteins and assess their expression and phosphorylation status.
Materials:
-
Treated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.[13][14]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel ER ligand.
This comprehensive approach, combining binding, functional, and signaling assays, will provide a robust characterization of the downstream effects of a novel estrogen receptor ligand, enabling informed decisions for further drug development.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. idtdna.com [idtdna.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. 定量PCR基础知识 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ER Ligand-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
ER Ligand-6 is a novel small molecule designed to interact with the estrogen receptor (ER), a key regulator of physiological processes and a critical target in the treatment of hormone-dependent cancers. As a selective estrogen receptor modulator (SERM), this compound exhibits tissue-specific agonist or antagonist activity, making it a promising candidate for therapeutic development. These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of this compound, including its binding affinity to ER subtypes, its effect on cell proliferation, and its modulation of ER-dependent signaling pathways.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a comparative overview of its in vitro activity.
| Assay Type | Receptor/Cell Line | Parameter | Value |
| Competitive Binding Assay | Estrogen Receptor α (ERα) | IC₅₀ | 8.5 nM |
| Estrogen Receptor β (ERβ) | IC₅₀ | 3.2 nM | |
| Cell Proliferation Assay | MCF-7 (ERα positive) | IC₅₀ | 25.7 nM |
| ERE Reporter Gene Assay | T47D-KBluc (ERα positive) | IC₅₀ | 15.3 nM |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the estrogen receptor subtypes, ERα and ERβ, by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.
-
Radioligand: [³H]-Estradiol.
-
Unlabeled Competitor: Diethylstilbestrol (DES) for non-specific binding.
-
Recombinant human ERα or ERβ protein.
-
Hydroxyapatite (HAP) slurry.
-
-
Assay Procedure:
-
A competitive binding assay is performed in a 96-well plate format.
-
To each well, add 50 µL of assay buffer containing either ERα or ERβ protein.
-
Add 25 µL of varying concentrations of this compound (from 1 pM to 100 µM). For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25 µL of a saturating concentration of DES.
-
Add 25 µL of [³H]-Estradiol at a final concentration of 0.5 nM.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add 100 µL of ice-cold HAP slurry to each well and incubate on ice for 15 minutes with intermittent vortexing to capture the receptor-ligand complexes.
-
Wash the HAP pellet three times with ice-cold assay buffer to remove unbound radioligand.
-
Elute the bound radioligand from the HAP pellet with ethanol (B145695) and transfer to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve.
-
MCF-7 Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of ER-positive human breast cancer cells.
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
For the assay, strip the cells of hormones by culturing in phenol (B47542) red-free EMEM with 10% charcoal-stripped FBS for 3-5 days.
-
-
Assay Procedure:
-
Seed the hormone-stripped MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (from 0.1 nM to 10 µM) in the presence of 1 nM 17β-estradiol (E2). Include a vehicle control (DMSO) and a positive control (e.g., tamoxifen).
-
Incubate the cells for 5-7 days.
-
Assess cell proliferation using a suitable method, such as the MTS or Sulforhodamine B (SRB) assay.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB solution, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base.[2]
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
ERE-Luciferase Reporter Gene Assay
Objective: To determine the functional antagonist or agonist activity of this compound on ER-mediated gene transcription.
Methodology:
-
Cell Line:
-
Use an ER-positive cell line (e.g., T47D or MCF-7) stably transfected with a luciferase reporter construct containing multiple copies of the Estrogen Response Element (ERE) upstream of a minimal promoter (e.g., T47D-KBluc).[3]
-
-
Assay Procedure:
-
Plate the T47D-KBluc cells in a 96-well white, clear-bottom plate in phenol red-free medium with charcoal-stripped FBS and allow them to attach.[3]
-
To assess antagonist activity, treat the cells with varying concentrations of this compound in the presence of a constant concentration of E2 (e.g., 0.1 nM).
-
To assess agonist activity, treat the cells with this compound alone.
-
Include appropriate controls: vehicle, E2 alone, and a known antagonist (e.g., fulvestrant).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[4]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
For antagonist activity, plot the percentage of E2-induced luciferase activity against the logarithm of the this compound concentration to determine the IC₅₀.
-
For agonist activity, plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀.
-
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
Objective: To measure the effect of this compound on the expression of known ER target genes (e.g., pS2/TFF1, GREB1, PGR).
Methodology:
-
Cell Treatment and RNA Extraction:
-
Culture and hormone-strip MCF-7 cells as described for the proliferation assay.
-
Treat the cells with this compound (at its IC₅₀ concentration), E2 (10 nM), this compound + E2, and vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use validated primers for the target genes (TFF1, GREB1, PGR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The thermal cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.
-
Mandatory Visualizations
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. mcf7.com [mcf7.com]
- 2. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. oaepublish.com [oaepublish.com]
Application Notes and Protocols for ER Ligand-6 in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a crucial therapeutic target in various diseases, including breast cancer and osteoporosis.[1] Ligands that modulate ER activity are of significant interest in drug discovery and development. These ligands can act as agonists, antagonists, or selective estrogen receptor modulators (SERMs), each with distinct effects on ER-mediated signaling pathways.[2][3] "ER ligand-6" is a ligand targeting the estrogen receptor.[4] This document provides a detailed protocol for characterizing the activity of this compound using a cell-based luciferase reporter assay, a common method for assessing the functional consequences of ligand binding to the estrogen receptor.[5][6]
Principle of the Estrogen Receptor Luciferase Reporter Assay
This assay quantifies the ability of a ligand to activate or inhibit the transcriptional activity of the estrogen receptor alpha (ERα). The principle relies on cells that are transiently co-transfected with an expression vector for human ERα and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).
When an agonist, such as 17β-estradiol (E2) or a potential agonist like this compound, binds to ERα, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[7][8] In the nucleus, the ligand-receptor complex binds to the EREs on the reporter plasmid, driving the expression of the luciferase enzyme.[9][10] The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of ERα. Conversely, an antagonist will compete with endogenous or exogenous agonists, leading to a decrease in luciferase expression.
Signaling Pathway and Experimental Workflow
Caption: ERα Signaling Pathway in a Reporter Assay.
Caption: Cell-Based Reporter Assay Workflow.
Materials and Reagents
-
Cell Line: MCF-7 or T47D (human breast cancer cell lines expressing endogenous ERα).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phenol (B47542) Red-Free Medium: For the experiment, to avoid the estrogenic effects of phenol red.
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
Test Compound: this compound.
-
Positive Control: 17β-Estradiol (E2).
-
Antagonist Control: 4-hydroxy-tamoxifen (4-OHT) or Fulvestrant (ICI 182,780).
-
Plasmids:
-
ERE-luciferase reporter plasmid (e.g., pGL4.40[luc2P/ERE/Hygro]).
-
Control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Luciferase Assay System: Luciferase substrate and lysis buffer.
-
Plates: 96-well white, clear-bottom cell culture plates.
-
Instrumentation: Luminometer, cell culture incubator, and standard cell culture equipment.
Experimental Protocols
Protocol 1: Agonist Mode Assay
This protocol determines if this compound can activate ERα-mediated transcription.
1. Cell Seeding: a. Culture MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS for at least 3-4 days before the assay. b. Trypsinize and resuspend the cells in the same medium. c. Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.
2. Transfection: a. Prepare the transfection mix according to the manufacturer's protocol. For each well, mix the ERE-luciferase reporter plasmid and the control plasmid with the transfection reagent in serum-free medium. b. Replace the medium in the wells with the transfection mix and incubate for 4-6 hours. c. After incubation, replace the transfection mix with fresh phenol red-free medium containing 10% charcoal-stripped FBS and incubate for another 24 hours.
3. Ligand Treatment: a. Prepare serial dilutions of this compound and the positive control (17β-Estradiol) in phenol red-free medium. A typical concentration range would be from 10^-12 M to 10^-5 M. b. Include a vehicle control (e.g., 0.1% DMSO). c. Remove the medium from the cells and add the diluted compounds. d. Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Luciferase Assay: a. Remove the medium and wash the cells once with PBS. b. Add the lysis buffer provided with the luciferase assay kit to each well and incubate for 15-20 minutes at room temperature with gentle shaking. c. Transfer the cell lysate to a white 96-well assay plate. d. Add the luciferase substrate to each well according to the manufacturer's instructions. e. Immediately measure the luminescence using a luminometer. f. If using a control plasmid, measure its activity as well (e.g., Renilla luciferase).
5. Data Analysis: a. Normalize the firefly luciferase activity to the control (Renilla or β-gal) activity for each well. b. Plot the normalized luciferase activity against the logarithm of the ligand concentration. c. Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value for this compound and the positive control.
Protocol 2: Antagonist Mode Assay
This protocol assesses the ability of this compound to inhibit E2-induced ERα activation.
1. Cell Seeding and Transfection: a. Follow steps 1 and 2 from the Agonist Mode Assay protocol.
2. Ligand Treatment: a. Prepare serial dilutions of this compound and the antagonist control (4-OHT) in phenol red-free medium containing a fixed concentration of 17β-Estradiol (typically the EC80 concentration, determined from the agonist assay). b. Include a control with only 17β-Estradiol and a vehicle control. c. Remove the medium from the cells and add the compound mixtures. d. Incubate the plate for 24 hours at 37°C and 5% CO2.
3. Luciferase Assay and Data Analysis: a. Follow steps 4 and 5 from the Agonist Mode Assay protocol. b. Plot the percentage of inhibition against the logarithm of the antagonist concentration. c. Use a non-linear regression model to determine the IC50 value for this compound and the antagonist control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Agonist Activity of this compound
| Compound | EC50 (nM) | Max Response (% of E2) |
| 17β-Estradiol (E2) | 0.1 | 100 |
| This compound | 1.5 | 85 |
Table 2: Antagonist Activity of this compound
| Compound | IC50 (nM) |
| 4-hydroxy-tamoxifen | 10 |
| This compound | 50 |
Troubleshooting
-
Low Luciferase Signal:
-
Check cell viability.
-
Optimize transfection efficiency.
-
Ensure the luciferase substrate is fresh and properly stored.
-
-
High Variability between Replicates:
-
Ensure accurate pipetting.
-
Check for uniform cell seeding.
-
-
Unexpected Agonist/Antagonist Activity:
-
Verify the purity and concentration of the compounds.
-
Ensure the use of charcoal-stripped FBS and phenol red-free medium to minimize background estrogenic activity.
-
Conclusion
The cell-based luciferase reporter assay is a robust and sensitive method for characterizing the functional activity of ER ligands like this compound.[11][12] This protocol provides a framework for determining the agonist and antagonist potential of test compounds, which is essential for their development as therapeutic agents. The data generated from this assay can guide further preclinical and clinical studies.
References
- 1. High content imaging-based assay to classify estrogen receptor-α ligands based on defined mechanistic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
- 6. Selective ligands of estrogen receptor β discovered using pharmacophore mapping and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Pathway - Detection Lentivirus [gentarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting of Estrogen Receptor (ER) in Response to ER Ligand-6
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Estrogen Receptor (ER) is a ligand-activated transcription factor and a key therapeutic target in various diseases, including breast cancer.[1][2] Small molecules that modulate ER activity are crucial for research and drug development. "ER ligand-6" is described as a target protein ligand for a PROTAC (Proteolysis Targeting Chimera) ER Degrader, designed to induce the degradation of the Estrogen Receptor.[3] Western blotting is a fundamental technique to quantify the levels of ER protein in cell lysates, making it an essential method for assessing the efficacy of compounds like those involving this compound.
These application notes provide a detailed protocol for performing Western blotting to detect and quantify Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) in cell lysates following treatment with a hypothetical "this compound" containing compound.
Signaling Pathways
Estrogen Receptors (ERα and ERβ) are members of the nuclear hormone receptor superfamily.[4][5] Upon ligand binding, they translocate to the nucleus and bind to Estrogen Response Elements (EREs) on the DNA, regulating gene transcription.[5][6] ERs can also participate in non-genomic signaling pathways by interacting with cytoplasmic signaling proteins.[4][7][8]
Caption: Classical and non-genomic estrogen receptor signaling pathways.
A PROTAC compound utilizing this compound would lead to the ubiquitination and subsequent degradation of the ER protein by the proteasome, which can be visualized as a decrease in ER protein levels on a Western blot.
References
- 1. Estrogen Receptor Beta Monoclonal Antibody (PPZ0506) (MA5-24807) [thermofisher.com]
- 2. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Ligand-6 PROTAC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to ER Ligand-6 PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins from the cellular environment. An this compound PROTAC is a heterobifunctional molecule engineered to specifically induce the degradation of the Estrogen Receptor (ERα). These molecules consist of three key components: a ligand that specifically binds to ERα (in this case, this compound), a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or cellular inhibitor of apoptosis protein 1 (cIAP1)), and a chemical linker that connects the two ligands.[1][2] By bringing ERα into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.[3] This targeted protein degradation offers a powerful alternative to traditional inhibition, providing a potential therapeutic strategy for ER-positive cancers.[2][4]
Data Presentation
The efficacy of an this compound PROTAC is primarily assessed by its ability to induce ERα degradation and inhibit the growth of ER-positive cancer cells. Key quantitative metrics include the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal growth inhibition concentration (GI50 or IC50).[5]
Table 1: In Vitro Degradation and Potency of a Representative ERα PROTAC
| Parameter | Cell Line | Value |
| DC50 | MCF-7 | <5 µM |
| Dmax | MCF-7 | >90% |
| IC50 | MCF-7 | 6.106 µM |
Note: Data presented here is representative for an ERα PROTAC and may vary for a specific this compound PROTAC.[6][7]
Mandatory Visualizations
Herein are diagrams illustrating the key mechanisms and workflows associated with this compound PROTAC assays.
Caption: Mechanism of action of an this compound PROTAC.
Caption: General experimental workflow for ER PROTAC assays.
Experimental Protocols
Western Blot for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with an this compound PROTAC.[5]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)[5][6]
-
Complete cell culture medium
-
This compound PROTAC
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[1][5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane[1]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[3]
-
Primary anti-ERα antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)[1][3]
-
HRP-conjugated secondary antibody[1]
-
Enhanced Chemiluminescence (ECL) substrate[1]
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to attach overnight.[5] Treat the cells with various concentrations of the this compound PROTAC (and a vehicle control, DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS.[1] Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 3 minutes at 4°C to pellet cell debris.[1] Collect the supernatant and determine the protein concentration using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.[1][3]
-
Perform electrophoresis to separate the proteins by size.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
-
Visualization: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.[1]
-
Data Analysis: Quantify the band intensities to determine the relative ERα protein levels compared to the vehicle-treated control. Calculate DC50 and Dmax values.
Cell Viability Assay (CCK-8 or MTS)
This protocol determines the effect of ERα degradation on cell proliferation and viability.[1]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound PROTAC
-
DMSO (vehicle control)
-
96-well plates[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells per well) and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a serial dilution of the this compound PROTAC for the desired duration (e.g., 48 or 72 hours).[1][8]
-
Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.[9]
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent ERα degradation[9]
-
Non-denaturing Co-IP lysis buffer[1]
-
Antibody against the E3 ligase (e.g., anti-VHL)[9]
-
Protein A/G magnetic beads or agarose (B213101) slurry[1][9]
-
Primary antibodies for Western blot (anti-ERα, anti-E3 ligase)
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.[9] Treat the cells with the this compound PROTAC or vehicle control for 4-6 hours.[9]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[1]
-
Protein Quantification: Determine and normalize the protein concentration for all samples.[9]
-
Immunoprecipitation:
-
Washing and Elution:
-
Collect the beads and wash them multiple times with Co-IP wash buffer to remove non-specifically bound proteins.[1]
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe separate membranes with antibodies against ERα and the E3 ligase.[9] A band for ERα in the sample immunoprecipitated with the E3 ligase antibody (in the presence of the PROTAC) confirms the formation of the ternary complex.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Estrogen Receptor (ER) Ligand Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen.[1] They are key regulators of cellular processes such as growth, differentiation, and apoptosis.[2] Dysregulation of ER signaling is implicated in various diseases, most notably breast cancer.[1] Consequently, ERs are a major therapeutic target in drug development.
This document provides detailed application notes and protocols for studying the effects of ER ligands in a cell culture setting. While the specific compound "ER ligand-6" is noted as a target protein ligand for a PROTAC ER Degrader, detailed public information regarding its specific activity and cell culture conditions is limited.[3] Therefore, these protocols are based on the well-characterized and potent endogenous ER agonist, 17β-estradiol (E2), and can be adapted for novel ER ligands like this compound as more information about their properties becomes available.
Mechanism of Action: Estrogen Receptor Signaling
Estrogen receptors, primarily ERα and ERβ, function as ligand-activated transcription factors.[4][5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[5][6] In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[2][7] This is referred to as the genomic signaling pathway.
ERs can also mediate rapid, non-genomic effects by activating various cytoplasmic signaling cascades, including the PI3K/AKT and MAPK pathways.[7][8] These non-genomic actions are often initiated from membrane-associated ERs.[2]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of ER-Positive Cells (e.g., MCF-7)
This protocol describes the standard procedure for culturing ER-positive breast cancer cells, which are commonly used to study ER ligand effects.
Materials:
-
MCF-7 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
15 ml conical tubes
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium (DMEM/F12 + 10% FBS + 1% P/S).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 ml of complete growth medium.
-
Transfer the cell suspension to a 75 cm² flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.[9]
-
-
Cell Maintenance and Subculture:
-
Observe the cells daily under a microscope to monitor confluence and morphology.
-
When cells reach 80-90% confluence, they should be subcultured.
-
Aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 ml of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh complete growth medium.
-
Continue incubation at 37°C and 5% CO₂.[9]
-
Protocol 2: Hormone Starvation for ER Ligand Treatment
To study the specific effects of an ER ligand, it is crucial to eliminate the influence of estrogens and other hormones present in standard cell culture serum. This is achieved by culturing the cells in a hormone-depleted medium.
Materials:
-
ER-positive cells (e.g., MCF-7) at 70-80% confluence
-
Phenol red-free DMEM/F12 medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin (P/S)
Procedure:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add hormone-free medium (phenol red-free DMEM/F12 + 5-10% CS-FBS + 1% P/S).[9]
-
Incubate the cells in this hormone-free medium for a minimum of 72 hours prior to ligand treatment.[9] This period allows for the downregulation of ER-responsive genes and sensitizes the cells to subsequent ligand stimulation.
Protocol 3: ER Ligand Treatment and Downstream Analysis
This protocol outlines the general procedure for treating hormone-starved cells with an ER ligand and subsequently analyzing the cellular response.
Materials:
-
Hormone-starved ER-positive cells
-
ER ligand of interest (e.g., 17β-estradiol) dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO)
-
Hormone-free medium
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blotting, RNA extraction kit for RT-qPCR)
Procedure:
-
Prepare a stock solution of the ER ligand in the appropriate vehicle.
-
On the day of the experiment, dilute the ligand stock to the desired final concentrations in hormone-free medium. Ensure the final vehicle concentration is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1%.
-
Aspirate the hormone-free medium from the starved cells and replace it with the medium containing the ER ligand or vehicle control.
-
Incubate the cells for the desired treatment duration. The incubation time will vary depending on the endpoint being measured (e.g., 15-60 minutes for signaling pathway activation, 6-48 hours for gene expression changes, 24-72 hours for proliferation assays).
-
Following incubation, proceed with the desired downstream analysis.
Data Presentation
Quantitative data from ER ligand treatment experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of a Representative ER Agonist (17β-estradiol) on ER Target Gene Expression in MCF-7 Cells (RT-qPCR)
| Target Gene | Treatment (24h) | Fold Change (vs. Vehicle) | p-value |
| PGR | Vehicle (0.1% EtOH) | 1.0 | - |
| PGR | 10 nM E2 | 8.5 | <0.01 |
| TFF1 (pS2) | Vehicle (0.1% EtOH) | 1.0 | - |
| TFF1 (pS2) | 10 nM E2 | 12.2 | <0.01 |
| GREB1 | Vehicle (0.1% EtOH) | 1.0 | - |
| GREB1 | 10 nM E2 | 7.9 | <0.01 |
Table 2: Effect of a Representative ER Agonist (17β-estradiol) on Cell Proliferation of MCF-7 Cells (MTT Assay)
| Treatment (72h) | Absorbance (570 nm) | % Proliferation (vs. Vehicle) | p-value |
| Vehicle (0.1% EtOH) | 0.45 ± 0.03 | 100 | - |
| 1 nM E2 | 0.78 ± 0.05 | 173 | <0.01 |
| 10 nM E2 | 0.85 ± 0.06 | 189 | <0.01 |
| 100 nM E2 | 0.88 ± 0.07 | 196 | <0.001 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Simplified overview of genomic and non-genomic ER signaling pathways.
Caption: General experimental workflow for studying ER ligand effects in cell culture.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
ER ligand-6 preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-6 is a high-affinity ligand for the Estrogen Receptor (ER), designed for use in Proteolysis Targeting Chimera (PROTAC) technology. As a key component of PROTAC ER Degrader-14 (HY-170340), this compound serves as the warhead that specifically binds to the estrogen receptor, initiating its degradation. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful tool for studying the consequences of ER depletion and holds therapeutic potential for ER-dependent diseases, such as certain types of breast cancer.
These application notes provide detailed protocols for the preparation, storage, and application of this compound in common cell-based assays.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₂FNO₄ |
| Molecular Weight | 477.57 g/mol |
| CAS Number | 2504914-79-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Storage Conditions:
Proper storage of this compound is critical to maintain its stability and activity. The following storage conditions are recommended based on general laboratory best practices for similar compounds. For definitive storage instructions, always refer to the Certificate of Analysis provided by the supplier.
| Form | Storage Temperature | Shelf Life (Typical) | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Prepare in a suitable solvent (e.g., DMSO), aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Preparation Protocols
Synthesis of this compound
The synthesis of this compound is detailed in United States Patent US10800770B1, granted to Accutar Biotechnology Inc.[1][2][3] The synthesis involves a multi-step process, and researchers should refer to the full patent documentation for a comprehensive understanding of the methodology, including all reactants, reaction conditions, and purification techniques. A generalized workflow for the synthesis is outlined below.
References
Application Notes and Protocols: PROTAC ERα Degrader-7 for Inducing ERα Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PROTAC ERα Degrader-7 (compound i-320), a potent selective estrogen receptor alpha (ERα) degrader. This document outlines its mechanism of action, quantitative performance metrics, and detailed protocols for its application in cell-based assays.
Introduction
PROTAC ERα Degrader-7 is a heterobifunctional molecule designed to induce the degradation of the ERα protein. It functions as a proteolysis-targeting chimera (PROTAC), simultaneously binding to ERα and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful tool for studying ERα signaling and for the development of novel therapeutics for ERα-dependent cancers.
Quantitative Data
The efficacy of PROTAC ERα Degrader-7 in inducing the degradation of ERα has been quantified in cell-based assays. The key performance metrics are summarized in the table below.
| Compound | Cell Line | DC₅₀ (Degradation Concentration 50%) | Dₘₐₓ (Maximum Degradation) |
| PROTAC ERα Degrader-7 (compound i-320) | MCF-7 | 6 nM[1][2] | >90% (Potent degradation observed) |
Signaling Pathway
The mechanism of action of PROTAC ERα Degrader-7 involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα. The signaling pathway is illustrated below.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the activity of PROTAC ERα Degrader-7.
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of PROTAC ERα Degrader-7 are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of PROTAC ERα Degrader-7 in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., for a dose-response curve: 0.1 nM to 1 µM).
-
Replace the culture medium with the medium containing the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: Western Blot Analysis for ERα Degradation
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software to determine the extent of ERα degradation.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis:
-
Following treatment with PROTAC ERα Degrader-7, lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-ERα antibody or an antibody against the E3 ligase (e.g., anti-Cereblon) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blot analysis on the eluted samples as described in Protocol 2.
-
Probe the membrane with antibodies against ERα and the E3 ligase to confirm their interaction in the presence of the PROTAC.
-
References
Application Notes and Protocols for ER Ligand-6 in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-6 is a high-affinity ligand for the estrogen receptor (ER), a key regulator of gene expression involved in numerous physiological and pathological processes. As the target-binding component of a Proteolysis Targeting Chimera (PROTAC) ER degrader, this compound plays a crucial role in the targeted degradation of the estrogen receptor.[1][2][3] Understanding the direct impact of this compound on ER-mediated transcription is essential for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro transcription assays to assess its effects on estrogen receptor activity.
Principle of the Assay
In vitro transcription assays are powerful tools to study the molecular mechanisms of gene regulation.[4] In the context of the estrogen receptor, these assays measure the ability of the receptor to initiate the transcription of a gene downstream of an Estrogen Response Element (ERE) upon ligand binding.[5][6][7] In a cell-free system, the assay typically includes a DNA template containing an ERE and a reporter gene, purified estrogen receptor, RNA polymerase, and ribonucleotides. The binding of a ligand to the ER induces a conformational change that allows the receptor to bind to the ERE and recruit the transcriptional machinery, leading to the synthesis of RNA.[8][9] The amount of RNA produced is then quantified to determine the transcriptional activity.
This assay can be used to characterize this compound as a potential agonist or antagonist of ER-mediated transcription in the absence of the cellular degradation machinery.
Signaling Pathway
The classical signaling pathway for ligand-dependent estrogen receptor-mediated transcription begins with the ligand binding to the estrogen receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to a conformational change in the receptor and its subsequent dimerization. The ligand-receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding facilitates the recruitment of co-activators and the general transcription machinery, including RNA polymerase II, to initiate the transcription of downstream genes.[10][11][12][13]
Caption: Classical Estrogen Receptor Signaling Pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from an in vitro transcription assay comparing the activity of this compound with a known agonist (17β-estradiol) and antagonist (Tamoxifen). The data is presented as fold change in transcription relative to a vehicle control.
| Compound | Concentration (nM) | Fold Change in Transcription (Mean ± SD) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| 17β-estradiol | 0.1 | 2.5 ± 0.3 |
| 1 | 8.2 ± 0.9 | |
| 10 | 15.6 ± 1.8 | |
| 100 | 16.1 ± 1.5 | |
| Tamoxifen | 10 | 1.2 ± 0.2 |
| 100 | 0.8 ± 0.1 | |
| 1000 | 0.5 ± 0.1 | |
| This compound | 1 | 1.1 ± 0.2 |
| 10 | 0.9 ± 0.1 | |
| 100 | 0.6 ± 0.1 | |
| 1000 | 0.4 ± 0.1 |
Interpretation of Hypothetical Data: In this hypothetical dataset, this compound demonstrates antagonistic properties in a cell-free in vitro transcription assay. Unlike the agonist 17β-estradiol, which significantly induces transcription, this compound does not stimulate transcription and, at higher concentrations, shows an inhibitory effect similar to the known antagonist Tamoxifen. This suggests that in the absence of the cellular degradation machinery, this compound binds to the estrogen receptor but does not induce the conformational change required for transcriptional activation, and may even inhibit basal transcription.
Experimental Protocols
Cell-Free In Vitro Transcription Assay
This protocol describes a cell-free in vitro transcription assay to determine the effect of this compound on ER-mediated transcription.
Materials:
-
Recombinant human estrogen receptor α (ERα)
-
This compound
-
17β-estradiol (positive control)
-
Tamoxifen (negative control)
-
DNA template: Plasmid containing a promoter with an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., Luciferase).
-
HeLa cell nuclear extract (as a source of transcription factors and RNA polymerase II)
-
Ribonucleotide (NTP) mix (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)
-
Nuclease-free water
-
RNA purification kit
-
Quantitative real-time PCR (qRT-PCR) reagents for detecting the transcript of the reporter gene.
Experimental Workflow:
Caption: Workflow for a cell-free in vitro transcription assay.
Procedure:
-
Reaction Assembly:
-
On ice, prepare a master mix containing the transcription buffer, DNA template (e.g., 100 ng/µL), and recombinant ERα (e.g., 10 nM).
-
Aliquot the master mix into individual reaction tubes.
-
Add this compound, 17β-estradiol, Tamoxifen, or vehicle (DMSO) to the respective tubes to achieve the desired final concentrations.
-
Add the HeLa nuclear extract (e.g., 5-10 µg of protein) to each reaction.
-
Adjust the final volume with nuclease-free water.
-
-
Pre-incubation:
-
Incubate the reactions at 30°C for 30 minutes to allow for the binding of the ligand to the receptor and the receptor to the DNA template.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the NTP mix to a final concentration of 0.5 mM for each NTP.
-
Incubate the reactions at 30°C for 60 minutes.
-
-
RNA Purification:
-
Stop the reaction by adding a suitable stop buffer.
-
Purify the newly synthesized RNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
-
Quantification of Transcripts:
-
Perform reverse transcription on the purified RNA to synthesize cDNA.
-
Quantify the amount of the reporter gene transcript using qRT-PCR with primers specific for the reporter gene.
-
Normalize the results to a reference gene or use a standard curve for absolute quantification.
-
-
Data Analysis:
-
Calculate the fold change in transcription for each condition relative to the vehicle control.
-
Disclaimer: This document provides a general framework and hypothetical data for the use of this compound in in vitro transcription assays. Researchers should optimize the specific conditions for their experimental setup. The provided information is for research purposes only and not for diagnostic or therapeutic use.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. academic.oup.com [academic.oup.com]
Application Note: Flow Cytometry Analysis with ER Ligand-6
References
- 1. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ER Ligand-6 Concentration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with ER Ligand-6 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective estrogen receptor (ER) modulator. Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), which are transcription factors.[1][2] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3] There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) to regulate the transcription of target genes involved in cellular processes like proliferation and survival.[1][4] this compound can also mediate ERE-independent signaling by interacting with other transcription factors like AP-1 and Sp-1.[1]
Q2: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line is critical. For studying ER-positive breast cancer, the most commonly used and well-characterized cell lines are MCF-7, T47D, and ZR-75-1.[5] These lines express functional ERα and are responsive to estrogenic compounds.[5] It is crucial to confirm the ER status of your chosen cell line before beginning experiments.
Q3: Why is it necessary to use phenol (B47542) red-free medium and charcoal-stripped serum?
Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the action of ER ligands. Therefore, using phenol red-free medium is essential.[4] Similarly, fetal bovine serum (FBS) contains endogenous steroids that can bind to ERs. Charcoal-stripping removes these hormones, ensuring that the observed effects are due to the experimental ligand (this compound).[4] For at least 24-72 hours before ligand treatment, cells should be cultured in this hormone-depleted medium.[4][6]
Q4: What is a typical starting concentration range for optimizing this compound?
The optimal concentration is highly cell-type dependent. A broad dose-response experiment is recommended to determine the ideal range. Based on common ER ligands, a starting range of 10⁻¹² M (1 pM) to 10⁻⁶ M (1 µM) is advisable. This range covers the typical affinities of various ligands for ERα and ERβ.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No cellular response to this compound | Incorrect media and serum: Phenol red or endogenous hormones in serum are interfering with the experiment. | Switch to phenol red-free media and charcoal-dextran stripped FBS. "Starve" the cells in this medium for at least 48-72 hours before adding the ligand.[6] |
| Inactive ligand: The ligand may have degraded due to improper storage or handling. | Prepare fresh ligand stocks from a reliable source. Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.[4] | |
| Low or absent ER expression: The cell line may have lost ER expression over multiple passages. | Regularly verify ERα and ERβ expression using qPCR or Western blot. Use low-passage cells for experiments. | |
| Suboptimal concentration: The concentration used may be too low to elicit a response or in the inhibitory range of a biphasic curve. | Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration. | |
| High cell toxicity or death | Solvent toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) is too high. | Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.[4] Run a vehicle-only control to test for toxicity. |
| Ligand-induced apoptosis: At high concentrations, this compound may induce apoptosis. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration (CC50). | |
| Contamination: Mycoplasma or bacterial contamination can cause cell stress and death. | Test cultures for mycoplasma. Ensure aseptic technique during all cell handling procedures. | |
| Inconsistent or variable results | Cell confluence: The density of cells at the time of treatment can affect the response. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase (e.g., 70-80% confluent) at the start of the experiment.[6] |
| Incubation time: The duration of ligand exposure may be too short or too long. | Optimize the incubation time. Gene expression changes can be seen in hours, while proliferation effects may take 48-72 hours.[4] | |
| Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with serial dilutions. | Use calibrated pipettes and ensure proper mixing. Prepare master mixes for ligand dilutions where possible. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol is designed to identify the effective concentration range of this compound for cell proliferation.
-
Cell Seeding:
-
Ligand Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[4]
-
Perform serial dilutions in phenol red-free medium to create 2X working solutions. A suggested final concentration range is 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, and 1 µM.
-
Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate treatment solution to each well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The optimal time should be determined empirically.[4]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from a "media-only" well.
-
Normalize the results to the vehicle control to determine the percent change in cell viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
The following table provides suggested starting concentration ranges for determining the optimal dose of this compound in common ER-positive cell lines. A full dose-response experiment is required to identify the precise EC₅₀.
| Cell Line | Receptor Profile | Proliferation (EC₅₀) Range | Apoptosis (IC₅₀) Range |
| MCF-7 | ERα positive | 0.1 - 10 nM | > 1 µM |
| T47D | ERα positive | 0.5 - 20 nM | > 5 µM |
| ZR-75-1 | ERα positive | 1 - 50 nM | > 10 µM |
Data are hypothetical and should be confirmed experimentally.
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Classical genomic signaling pathway for this compound.
Diagram 2: Workflow for Optimizing Ligand Concentration
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ER ligand-6 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER ligand-6. The information is designed to address common challenges, with a particular focus on solubility issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule that acts as a ligand for the Estrogen Receptor (ER). It is utilized in research as a target protein ligand for PROTAC ER Degrader-14.[1][2][3] Estrogen receptors are a group of proteins found inside cells that are activated by the hormone estrogen.[4] They are transcription factors that regulate gene expression and are involved in various physiological processes.[4][5]
Q2: What are the primary challenges when working with this compound?
Like many small molecule ligands, this compound may exhibit poor solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo experiments.[6][7] Achieving a stable and appropriate concentration in your experimental system is crucial for obtaining reliable and reproducible results.
Q3: How should I store this compound?
It is recommended to store this compound as a solid at room temperature in the continental US; however, storage conditions may vary elsewhere.[1] For long-term storage, it is advisable to follow the specific instructions provided on the product's certificate of analysis.
Q4: What are the safety precautions for handling this compound?
When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, and safety goggles.[8] Handle the compound in a well-ventilated area and avoid the formation of dust and aerosols.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]
Troubleshooting Guide: Solubility Issues
Poor solubility can lead to inaccurate dosing, precipitation in assays, and unreliable experimental outcomes. This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing
Before starting your main experiments, it is crucial to determine the solubility of this compound in various solvents. This will help you prepare a concentrated stock solution that can be diluted into your aqueous experimental media.
Experimental Protocol: Solubility Assessment
-
Solvent Selection: Test the solubility of this compound in a range of common laboratory solvents. Start with organic solvents like DMSO, ethanol, and methanol, which are often used to dissolve hydrophobic compounds.
-
Preparation of Saturated Solutions:
-
Add a small, known amount of this compound (e.g., 1-5 mg) to a small volume (e.g., 100-500 µL) of each test solvent in a clear vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the mixture to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for several hours or overnight. Gentle agitation during this period can be beneficial.
-
-
Observation and Quantification:
-
Visually inspect the vials for any undissolved material.
-
If undissolved solid is present, centrifuge the sample to pellet the solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The following table can be used to record your findings:
| Solvent | Temperature (°C) | Visual Observation (Clear/Cloudy/Precipitate) | Measured Solubility (mg/mL) |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Cell Culture Media | 37 |
Strategies for Enhancing Aqueous Solubility
If this compound exhibits poor solubility in your aqueous experimental buffer or media, several techniques can be employed to improve its dissolution.[7][9]
1. Utilizing Co-solvents
A common and effective method is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous medium.[10]
Experimental Protocol: Co-solvent Method
-
Prepare a High-Concentration Stock Solution: Based on your initial solubility tests, dissolve this compound in a suitable organic solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer or media.
-
Monitor for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation or cloudiness. It is important to ensure that the final concentration of the organic solvent in your experimental system is low enough to not affect the biological activity or the health of your cells (typically ≤0.5% for DMSO).
2. pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.
Experimental Protocol: pH Adjustment
-
Determine pKa: If the pKa of this compound is known or can be predicted, you can adjust the pH of your buffer to increase the proportion of the more soluble ionized form.
-
Prepare Buffers: Prepare a series of buffers with different pH values around the pKa of the compound.
-
Test Solubility: Measure the solubility of this compound in each buffer using the protocol for solubility assessment described above.
| Buffer pH | Visual Observation | Measured Solubility (mg/mL) |
| 6.0 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 |
3. Use of Surfactants or Solubilizing Agents
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
Experimental Protocol: Surfactant Method
-
Select a Surfactant: Choose a biocompatible surfactant, such as Tween® 20, Tween® 80, or Pluronic® F-68.
-
Prepare Surfactant Solutions: Prepare your aqueous buffer or media containing various concentrations of the selected surfactant (e.g., 0.01%, 0.1%, 1%).
-
Test Solubility: Determine the solubility of this compound in each surfactant-containing solution. Be mindful that high concentrations of surfactants can be toxic to cells.
| Surfactant | Concentration (%) | Visual Observation | Measured Solubility (mg/mL) |
| Tween® 20 | 0.01 | ||
| Tween® 20 | 0.1 | ||
| Pluronic® F-68 | 0.01 | ||
| Pluronic® F-68 | 0.1 |
4. Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance its dissolution rate.[11][12][13]
-
Micronization: This technique reduces particle size to the micron range.[12]
-
Nanosuspension: This involves producing drug nanoparticles, which can significantly improve solubility and bioavailability.[6]
These methods typically require specialized equipment and may be considered for more advanced formulation development.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. targetmol.com [targetmol.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ER Ligand-6 Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with ER Ligand-6 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound levels are not decreasing after treatment with my degradation-inducing compound. What are the potential causes?
A1: Several factors could contribute to the lack of this compound degradation. Consider the following possibilities:
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Compound Inactivity: The compound may not be effectively inducing degradation. Verify its activity and concentration.
-
Incorrect Timepoint: The degradation may occur at a different timepoint than the one you are assessing. Perform a time-course experiment to identify the optimal duration of treatment.
-
Cell Line Resistance: The specific cell line you are using may be resistant to the degradation effects of your compound.
-
Dominant Recycling Pathway: The ligand may be promoting a recycling pathway rather than a degradation pathway.
-
Technical Issues with Western Blot: Problems with antibody specificity, protein transfer, or detection reagents can lead to inaccurate results. Please refer to the Western Blot Troubleshooting section below.
Q2: How can I determine if this compound degradation is mediated by the proteasome or the lysosome?
A2: To distinguish between proteasomal and lysosomal degradation, you can use specific inhibitors.
-
Proteasome Inhibition: Treat your cells with a proteasome inhibitor (e.g., MG132, lactacystin, or bortezomib) prior to and during treatment with your this compound-degrading compound.[1] If the degradation is blocked and this compound levels are restored, it indicates a proteasome-dependent pathway.
-
Lysosome Inhibition: Similarly, use lysosome inhibitors (e.g., bafilomycin A1, chloroquine, or leupeptin) to see if they prevent the degradation of this compound.[1]
It's also important to note that there can be interplay between these two pathways. For instance, inhibition of the proteasome can sometimes enhance lysosome-mediated degradation.[2][3][4]
Q3: I am seeing multiple bands for this compound on my Western blot. What does this mean?
A3: Multiple bands for a target protein on a Western blot can arise from several factors:
-
Post-Translational Modifications (PTMs): Phosphorylation, ubiquitination, or glycosylation can alter the molecular weight of the protein, resulting in multiple bands.
-
Protein Isoforms: Different isoforms of this compound may exist in your cell line.
-
Protein Degradation or Cleavage: The lower molecular weight bands could be degradation products. Ensure you are using fresh samples and protease inhibitors.[5]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[5][6] Validate your antibody using positive and negative controls.
-
Protein Dimers or Multimers: Incomplete denaturation of samples can lead to higher molecular weight bands.[5]
Troubleshooting Guides
Western Blotting for this compound
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading. | Quantify protein concentration and load a higher amount (20-40 µg). |
| Low primary antibody concentration. | Optimize the primary antibody concentration by performing a titration. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider adding SDS to the transfer buffer.[6] | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure proper storage. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Blocking was inadequate. | Try a different blocking buffer (e.g., 5% BSA instead of milk) or increase the blocking time.[6] | |
| Unexpected Band Sizes | See "Multiple Bands" FAQ. | Refer to the solutions provided in the FAQ section. |
| Protein modifications. | Check literature for known PTMs of this compound. Consider treating lysates with phosphatases or deglycosylases.[5] |
Proteasome and Lysosome Inhibition Assays
| Problem | Possible Cause | Solution |
| Inhibitor is not preventing degradation | Inhibitor concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time for your specific cell line and experimental conditions. |
| Inhibitor is inactive. | Ensure proper storage and handling of the inhibitor. Test its activity on a known substrate. | |
| The degradation pathway is independent of the proteasome or lysosome. | Consider the involvement of other proteases, such as calpains. | |
| Inhibitor is causing cell toxicity | Inhibitor concentration is too high or incubation time is too long. | Reduce the inhibitor concentration and/or incubation time. Perform a cell viability assay to determine the non-toxic concentration range. |
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Protocol 2: Proteasome/Lysosome Inhibition Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of proteasome inhibitor (e.g., 10 µM MG132) or lysosome inhibitor (e.g., 100 nM Bafilomycin A1) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Compound Treatment: Add your this compound-degrading compound to the wells, maintaining the inhibitor concentration.
-
Incubation: Incubate for the desired time period determined from your time-course experiments.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for this compound as described in Protocol 1.
Signaling Pathways and Workflows
Caption: this compound induced degradation pathway via ubiquitination.
Caption: A logical workflow for troubleshooting this compound degradation experiments.
References
- 1. Implication of proteasome in estrogen receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteasome Inhibition Enhances Lysosome-mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ER Ligand-6 (EL-6)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of the hypothetical estrogen receptor (ER) modulator, ER Ligand-6 (EL-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target mechanisms of action for this compound (EL-6)?
A1: The primary on-target mechanism of EL-6 is the modulation of estrogen receptor alpha (ERα) activity. This involves direct binding to the ligand-binding domain of ERα, leading to conformational changes that regulate the transcription of estrogen-responsive genes (genomic signaling).[1][2] Potential off-target effects can arise from several mechanisms:
-
Non-genomic Signaling: EL-6 may activate rapid signaling cascades through membrane-associated ERα or other receptors.[3][4] This can involve the activation of kinases like Src, Akt (Protein Kinase B), and ERK1/2 (Extracellular signal-regulated kinase).[5][6]
-
Cross-reactivity with other receptors: EL-6 might bind to and activate other receptors, such as the G protein-coupled estrogen receptor (GPER), which can trigger distinct downstream signaling pathways.[7][8]
-
Ligand-independent receptor activation: Cellular signaling pathways, such as those activated by growth factors, can lead to the phosphorylation and activation of ERα, which may be modulated by EL-6 in unintended ways.[3][9]
Q2: How can I distinguish between on-target genomic and off-target non-genomic signaling of EL-6 in my experiments?
A2: Distinguishing between these pathways often requires a combination of approaches:
-
Time-course experiments: Non-genomic signaling events, like kinase phosphorylation, typically occur rapidly, within minutes of treatment.[3] In contrast, genomic responses that require gene transcription and protein synthesis take several hours to become apparent.
-
Inhibitors of transcription and translation: Using inhibitors like actinomycin (B1170597) D (for transcription) or cycloheximide (B1669411) (for translation) can help determine if the observed effect of EL-6 is dependent on new gene expression.
-
Cellular localization of ERα: Investigating the effects of EL-6 in cells with ERα localized either to the nucleus or anchored to the plasma membrane can help dissect the contribution of each pathway.
Q3: What are some known off-target effects of other selective estrogen receptor modulators (SERMs) or downregulators (SERDs) that I should be aware of when using EL-6?
A3: Other SERMs and SERDs have been reported to have various off-target effects, which could be relevant for EL-6. These include:
-
Activation of GPER: Tamoxifen and fulvestrant (B1683766) can both activate GPER, leading to EGFR transactivation and subsequent downstream signaling.[7]
-
Effects on uterine tissue: Some SERMs, like tamoxifen, can have agonistic effects on the uterus, increasing the risk of endometrial hyperplasia.[10]
-
Cardiovascular effects: Off-target cardiac effects have been observed with some novel ER-targeting agents.[11]
-
Immunomodulatory effects: Some ER-targeting drugs have been shown to sensitize even ER-negative breast cancer cells to immune-mediated killing, suggesting an off-target mechanism.[12][13]
Troubleshooting Guides
Problem 1: I am observing a response to EL-6 in my ERα-negative control cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target binding to another receptor (e.g., GPER) | 1. Confirm the absence of ERα expression in your control cell line via Western blot or qPCR.2. Test for the expression of GPER in your control cell line.3. Use a GPER-specific antagonist (e.g., G36) in combination with EL-6. | If the response is mediated by GPER, the GPER antagonist should block the effect of EL-6 in the ERα-negative cells. |
| Non-specific cytotoxicity | 1. Perform a dose-response curve with EL-6 in your control cell line and assess cell viability using an MTT or similar assay.2. Compare the cytotoxic concentration to the effective concentration in your ERα-positive cells. | If the observed effect is due to non-specific cytotoxicity, it will likely occur at much higher concentrations than the on-target effects. |
| Impurity in the EL-6 compound | 1. Verify the purity of your EL-6 stock using techniques like HPLC or mass spectrometry. | If impurities are present, obtaining a higher purity batch of EL-6 should eliminate the off-target effect. |
Problem 2: EL-6 is causing rapid (within minutes) phosphorylation of Akt and ERK, which is inconsistent with a genomic mechanism.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of non-genomic signaling through membrane ERα | 1. Use an inhibitor of a key kinase in the pathway, such as a Src inhibitor (e.g., PP2) or a PI3K inhibitor (e.g., LY294002), prior to EL-6 treatment.[5][14] | If the rapid phosphorylation is due to non-genomic signaling, the kinase inhibitors should block this effect. |
| Activation of GPER signaling | 1. As in Problem 1, use a GPER-specific antagonist in conjunction with EL-6. | The GPER antagonist should abrogate the rapid phosphorylation of Akt and ERK if GPER is the mediator. |
| Transactivation of receptor tyrosine kinases (e.g., EGFR) | 1. Pre-treat cells with an EGFR inhibitor (e.g., gefitinib) before adding EL-6. | If EL-6 is causing EGFR transactivation, the EGFR inhibitor will prevent the downstream phosphorylation of Akt and ERK.[15] |
Quantitative Data Summary
Table 1: Comparative Binding Affinity of EL-6 for ERα and GPER
| Ligand | ERα Ki (nM) | GPER Ki (nM) | Selectivity (ERα vs. GPER) |
| Estradiol | 0.1 | 5.0 | 50-fold |
| EL-6 | 0.5 | 150 | 300-fold |
| G-1 (GPER agonist) | >10,000 | 10.0 | >1000-fold (for GPER) |
| Tamoxifen | 2.5 | 25.0 | 10-fold |
This table presents hypothetical data for illustrative purposes.
Table 2: IC50 Values for EL-6 on Cell Proliferation in Different Cell Lines
| Cell Line | ERα Status | GPER Status | EL-6 IC50 (nM) | EL-6 + GPER antagonist IC50 (nM) |
| MCF-7 | Positive | Positive | 10 | 12 |
| SKBR3 | Negative | Positive | 500 | >10,000 |
| MDA-MB-231 | Negative | Negative | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity of EL-6 for ERα.
-
Preparation of reagents:
-
ERα-containing cell lysates or purified ERα protein.
-
[3H]-Estradiol (radioligand).
-
Increasing concentrations of unlabeled EL-6.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
-
Assay setup:
-
In a 96-well plate, combine the ERα preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of EL-6.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of bound and free radioligand:
-
Use a method such as dextran-coated charcoal or filtration to separate the protein-bound [3H]-Estradiol from the unbound.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of EL-6.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Western Blot for Kinase Phosphorylation
This protocol is to assess the activation of non-genomic signaling pathways.
-
Cell culture and treatment:
-
Plate cells (e.g., MCF-7) and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Treat the cells with EL-6 for short time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and protein transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: On-target vs. off-target signaling pathways of EL-6.
Caption: Workflow for identifying EL-6 off-target effects.
Caption: Troubleshooting logic for off-target activity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of estrogen receptor ligands leading to activation of non-genomic signaling pathways while exhibiting only weak transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 7. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptors: bioactivities and interactions with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ER Ligand-6 Stability and Handling
Disclaimer: Specific stability and solubility data for ER ligand-6 (MedChemExpress, HY-170341) is not publicly available. This guide provides a framework for researchers and drug development professionals to address stability-related issues for novel or uncharacterized estrogen receptor ligands, using this compound as an example. All quantitative data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a precipitate after dilution in aqueous buffer. What is the cause and how can I fix it?
A1: Precipitation upon dilution from a concentrated organic stock (e.g., DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. This is likely due to the compound's low aqueous solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Adjust Solvent Concentration: While minimizing organic solvents is ideal, a slightly higher final concentration of a solvent like DMSO (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control to ensure the solvent concentration does not impact your experimental results.
-
Modify Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with different pH values to find the optimal range for your compound's solubility.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents or excipients, but validate their compatibility with your specific assay.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound instability. Several factors can contribute to this:
-
Degradation in Culture Medium: The compound may be unstable in the complex environment of cell culture medium. Assess the compound's stability directly in the medium over the time course of your experiment.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes to minimize this.
-
Exposure to Light: Some compounds are light-sensitive. Protect your solutions from light by using amber vials and covering them during experiments.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of your compound. For this compound, the vendor suggests storing the solid at -20°C for long-term storage. Once in solution (e.g., in DMSO), it is recommended to aliquot and store at -80°C for up to six months or -20°C for one month.[1] Avoid repeated freeze-thaw cycles. As DMSO is hygroscopic, it can absorb moisture from the air, which can affect the concentration and stability of your stock solution over time.
Q4: How can I quickly assess the stability of this compound in a new solvent or buffer?
A4: A preliminary stability assessment can be performed by preparing a solution of the compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 37°C, protected from light vs. exposed to light). At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is taken and analyzed by a stability-indicating method like HPLC to quantify the amount of the parent compound remaining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate in stock solution upon storage | Poor solubility at low temperatures; degradation to an insoluble product. | Prepare a more dilute stock solution; filter the solution before use; analyze the precipitate to determine its identity. |
| Loss of activity in a cell-based assay | Degradation in culture medium; adsorption to plasticware; poor cell permeability. | Assess compound stability in the specific culture medium; use low-binding plates; evaluate cell permeability. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify the degradation products to understand the degradation pathway; adjust storage and experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Inconsistent results between experiments | Inconsistent solution preparation; variable storage times or conditions. | Standardize the protocol for solution preparation; prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
Data Presentation
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | ~10 | Clear solution |
| PBS (pH 7.4) | < 0.1 | Suspension, precipitate observed |
| Cell Culture Medium (RPMI + 10% FBS) | < 0.05 | Precipitate observed after 1 hour |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Example Stability of this compound (10 µM) in Different Solvents over 24 Hours
| Solvent | Condition | % Remaining at 4h | % Remaining at 24h |
| DMSO | Room Temp | 99.5% | 98.2% |
| PBS (pH 7.4) | Room Temp | 85.1% | 60.5% |
| PBS (pH 7.4) | 4°C | 95.3% | 88.7% |
| Cell Culture Medium | 37°C | 70.2% | 35.4% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 50 mg/mL).
-
Serial Dilutions: In separate vials, add a known volume of the solvent to be tested (e.g., 1 mL of PBS).
-
Addition of Compound: Add increasing amounts of the concentrated stock solution to each vial.
-
Equilibration: Vortex each vial vigorously and then allow it to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours), with gentle shaking.
-
Observation and Analysis: Visually inspect for the presence of undissolved precipitate. For a more quantitative measure, centrifuge the samples to pellet any undissolved solid and analyze the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV or LC-MS). The highest concentration at which no precipitate is observed is the approximate solubility.
Protocol 2: Assessing the Stability of this compound in Solution
-
Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the solution into multiple vials for each storage condition (e.g., 4°C, 25°C, 37°C) and time point. Protect from light if the compound is suspected to be light-sensitive.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each storage condition.
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if present in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by a stability-indicating HPLC or LC-MS method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Hypothetical pathway for ligand-induced ERα degradation.
References
Technical Support Center: Enhancing ER Ligand-6 Mediated Degradation
Welcome to the technical support center for improving the efficiency of ER Ligand-6 mediated degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound and similar PROTAC-based estrogen receptor degraders.
Introduction to this compound Mediated Degradation
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively target the Estrogen Receptor (ERα) for degradation. It is a heterobifunctional molecule comprising a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a linker connecting the two. By inducing the formation of a ternary complex between ERα and the E3 ligase, this compound facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to downregulate ERα signaling in research and therapeutic contexts.
As specific data for a compound named "this compound" is not publicly available, this guide utilizes data from well-characterized and clinically relevant ERα PROTACs, such as ARV-471 (Vepdegestrant), as representative examples to illustrate key concepts and quantitative metrics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It brings the target protein (ERα) and an E3 ubiquitin ligase into close proximity, leading to the polyubiquitination of ERα. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the ERα protein.[1][2]
Q2: What are DC50 and Dmax, and why are they important?
A2: DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC. These two parameters are crucial for quantifying the potency and efficacy of a degrader molecule. A lower DC50 and a higher Dmax indicate a more efficient degrader.
Q3: How does the choice of E3 ligase ligand affect degradation efficiency?
A3: The choice of E3 ligase (e.g., Cereblon, VHL) and the corresponding ligand is critical. The E3 ligase must be expressed in the cell type of interest. Furthermore, the stability and cooperativity of the ternary complex (ERα-PROTAC-E3 ligase) can vary depending on the E3 ligase, influencing the efficiency of ubiquitination and subsequent degradation.
Q4: Can this compound degrade mutated forms of ERα?
A4: Yes, one of the advantages of PROTAC-mediated degradation is its potential to degrade mutated proteins that may be resistant to traditional inhibitors. For instance, PROTACs like ARV-471 have been shown to effectively degrade clinically relevant ERα mutants, such as those with Y537S and D538G mutations.[3]
Q5: Are the effects of this compound reversible?
A5: Yes, the degradation of ERα is dependent on the continuous presence of the PROTAC. Upon removal of this compound, the synthesis of new ERα protein will lead to the recovery of its cellular levels. Studies with ER-targeting PROTACs have demonstrated that ERα protein levels can be significantly recovered within 24 hours of washing out the compound.[4]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Degradation of ERα
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The large size of PROTACs can hinder their entry into cells. Consider modifying the linker to improve physicochemical properties or using permeabilization agents in initial in vitro experiments. |
| Inefficient Ternary Complex Formation | The geometry of the ERα-PROTAC-E3 ligase complex is crucial. The linker length and attachment points can be optimized. Test alternative E3 ligase ligands if the chosen one is not effective in your system. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your target cell line using Western blot or qPCR. |
| Incorrect PROTAC Concentration | Perform a wide dose-response experiment to identify the optimal concentration range. Very high concentrations can lead to the "hook effect" (see Problem 2). |
| Experimental Conditions | Ensure consistent cell passage number, confluency, and health, as these can affect the ubiquitin-proteasome system's efficiency. Check the stability of the PROTAC in your cell culture medium over the experiment's time course. |
Problem 2: The "Hook Effect" is Observed (Decreased Degradation at High Concentrations)
| Possible Cause | Suggested Solution |
| Formation of Non-productive Binary Complexes | At excessive concentrations, the PROTAC is more likely to form binary complexes with either ERα or the E3 ligase, rather than the productive ternary complex required for degradation. |
| Wide Dose-Response Curve | Always perform a dose-response experiment over a broad concentration range (e.g., from picomolar to high micromolar) to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation. |
| Test Lower Concentrations | Focus on the lower concentration range (nanomolar to low micromolar) to find the "sweet spot" for maximal degradation. |
Problem 3: Significant Off-Target Effects or Cellular Toxicity
| Possible Cause | Suggested Solution |
| Non-specific Protein Degradation | The PROTAC may be inducing the degradation of proteins other than ERα. |
| Global Proteomics | Use mass spectrometry-based proteomics to identify and quantify unintended changes in the cellular proteome upon treatment with this compound. Compare the protein changes to those observed with an inactive control PROTAC. |
| Targeted Validation | Validate potential off-targets identified from proteomics using Western blotting with specific antibodies. |
| Cell Viability Assays | Determine the concentration at which toxicity is observed and compare it to the DC50 for ERα degradation. A large window between efficacy and toxicity is desirable. |
| Control Experiments | Use an inactive control PROTAC (with a modification that prevents ternary complex formation) and the E3 ligase ligand alone to distinguish effects caused by ERα degradation from other pharmacological effects. |
Data Presentation
The following tables summarize quantitative data for representative ERα PROTACs in common breast cancer cell lines.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of ERα PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-471 | MCF-7 | 0.9 | >95 | [5] |
| ARV-471 | T47D | ~2.0 | >90 | [3][6] |
| ARV-471 | CAMA-1 | N/A | >90 | [5] |
| ARV-471 | ZR-75-1 | N/A | >90 | [5] |
| ERD-308 | MCF-7 | 0.17 | >95 | [7] |
| ERD-308 | T47D | 0.43 | >95 | [7] |
| ERE-PROTAC | MCF-7 | <5000 | >90 | [4] |
Table 2: Antiproliferative Activity (IC50) of ERα PROTACs
| PROTAC | Cell Line | IC50 (µM) | Reference |
| ERE-PROTAC | MCF-7 | 6.106 | [4] |
| Protac-B | MCF-7 | 50 | [8] |
| Protac-B | T47D | 16 | [8] |
Experimental Protocols
1. Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
-
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132) as a control
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane and transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-ERα antibody
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Primary anti-β-actin antibody (loading control)
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HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours). Include a positive control group co-treated with this compound and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.[4]
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Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors. Incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the percentage of ERα degradation relative to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ERα-PROTAC-E3 ligase ternary complex.
-
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
MG132
-
Non-denaturing Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Rabbit or mouse IgG (negative control)
-
Protein A/G magnetic beads
-
Primary antibodies for ERα and the E3 ligase for Western blot
-
-
Procedure:
-
Cell Treatment and Lysis: Culture MCF-7 cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours. Treat cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours. Lyse the cells in non-denaturing Co-IP lysis buffer.[10]
-
Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding. Remove the beads.[10]
-
Immunoprecipitation: Add the anti-E3 ligase antibody to the pre-cleared lysate and incubate overnight at 4°C. In a separate tube, add control IgG. Add Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to four times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with primary antibodies against ERα and the E3 ligase to detect their presence in the immunoprecipitated complex. An input control (a small fraction of the initial cell lysate) should also be run.[10]
-
3. Cell Viability Assay (MTT Assay)
This protocol measures the effect of ERα degradation on cell proliferation and viability.
-
Materials:
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ERα-positive cells (e.g., MCF-7)
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96-well plates
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-only control wells.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound mediated degradation of ERα.
Caption: Workflow for characterizing this compound efficiency.
Caption: Troubleshooting logic for inefficient degradation.
References
- 1. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to ERL6-Degrader Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERL6-Degrader, a novel proteolysis-targeting chimera (PROTAC) utilizing ER Ligand-6 for targeted degradation of the estrogen receptor (ERα).
Frequently Asked Questions (FAQs)
Q1: What is ERL6-Degrader and what is its mechanism of action?
ERL6-Degrader is an experimental therapeutic agent designed to overcome resistance to conventional endocrine therapies. It is a PROTAC that co-opts the cell's natural protein disposal system. ERL6-Degrader consists of two key components: this compound, which specifically binds to the estrogen receptor (ERα), and a ligand for an E3 ubiquitin ligase, joined by a linker.[1] This dual-binding action brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This degradation mechanism is effective against both wild-type and certain mutant forms of ERα that are implicated in acquired resistance to other endocrine therapies.[1]
Q2: What are the common mechanisms of resistance to ER-targeted therapies like ERL6-Degrader?
Resistance to ER-targeted therapies is a significant clinical challenge and can arise through various mechanisms, including:
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Mutations in the ERα gene (ESR1): Specific mutations in the ligand-binding domain (LBD) of ERα can lead to constitutive, ligand-independent receptor activation, and may reduce the binding affinity of some ER antagonists.[2][3]
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Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation independently of ERα. Key pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6][7]
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Crosstalk with other growth factor receptors: Increased signaling from receptor tyrosine kinases such as HER2 (ERBB2) and IGF-1R can activate downstream pathways that drive cell growth and reduce dependence on ER signaling.[4][8]
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Altered cell cycle control: Dysregulation of cell cycle machinery, such as the amplification of Cyclin D1 (CCND1) or CDK6, can promote proliferation despite ER blockade.[9][10]
-
Loss of ER expression: Although less common, some tumors may lose ERα expression, rendering ER-targeted therapies ineffective.[5][10]
Q3: How can I determine if my cell line or tumor model is resistant to ERL6-Degrader?
Resistance can be assessed by a lack of expected biological response. Key indicators include:
-
Reduced cytotoxicity: A rightward shift in the dose-response curve (increased IC50 value) in cell viability assays compared to sensitive control cells.
-
Sustained cell proliferation: Continued cell growth in the presence of ERL6-Degrader, as measured by proliferation assays (e.g., BrdU incorporation or Ki-67 staining).
-
Inefficient ERα degradation: Incomplete or absent degradation of ERα protein levels as assessed by Western blot or proteomics after treatment.
-
Lack of downstream signaling inhibition: Persistent phosphorylation of downstream targets of ER signaling or activation of bypass pathways.
Troubleshooting Guides
Problem 1: My cells show reduced sensitivity to ERL6-Degrader in a cell viability assay (high IC50).
-
Possible Cause 1: Pre-existing or acquired ESR1 mutations.
-
Troubleshooting Step: Sequence the ESR1 gene in your resistant cell population to identify known resistance-conferring mutations (e.g., Y537S, D538G).
-
Suggested Action: Compare the efficacy of ERL6-Degrader in cell lines engineered to express specific ESR1 mutations versus wild-type. Some degraders may have differential efficacy against certain mutants.
-
-
Possible Cause 2: Upregulation of bypass signaling pathways.
-
Troubleshooting Step: Perform a phospho-kinase array or Western blot analysis to assess the activation status of key nodes in the PI3K/Akt/mTOR and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK).
-
Suggested Action: Test combination therapies. Co-treatment of ERL6-Degrader with inhibitors of the identified activated pathway (e.g., PI3K inhibitor, mTOR inhibitor like everolimus, or a MEK inhibitor) may restore sensitivity.[4][5]
-
Problem 2: I am not observing efficient ERα degradation by Western blot after ERL6-Degrader treatment.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Step: Verify the concentration and treatment duration. Perform a time-course (e.g., 2, 4, 8, 16, 24 hours) and dose-response experiment to determine the optimal conditions for ERα degradation in your specific cell model.
-
Suggested Action: Ensure the proteasome is functional. As a control, co-treat cells with ERL6-Degrader and a proteasome inhibitor (e.g., MG132). This should "rescue" ERα from degradation, confirming the mechanism of action.
-
-
Possible Cause 2: Altered ubiquitin-proteasome system components.
-
Troubleshooting Step: Assess the expression levels of the E3 ligase targeted by your ERL6-Degrader (e.g., VHL or Cereblon) and key components of the ubiquitin-proteasome pathway.
-
Suggested Action: If the target E3 ligase expression is low, consider using an alternative degrader that utilizes a different E3 ligase.
-
Problem 3: My resistant cells show sustained proliferation despite successful ERα degradation.
-
Possible Cause: ER-independent signaling is driving proliferation.
-
Troubleshooting Step: Analyze the expression and activity of key cell cycle proteins, such as Cyclin D1, Cyclin E, and CDK4/6, and the phosphorylation status of the Retinoblastoma (Rb) protein.[10]
-
Suggested Action: This is a strong rationale for combination therapy. The addition of a CDK4/6 inhibitor has been shown to be effective in overcoming this form of resistance and can act synergistically with ER-targeted therapies.[2][5][9]
-
Data Presentation
Table 1: Hypothetical IC50 Values for ERL6-Degrader in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line Model | ESR1 Status | IC50 (nM) of ERL6-Degrader |
| MCF-7 (Sensitive) | Wild-Type | 10 |
| MCF-7-Res (Resistant) | Y537S Mutation | 150 |
| T47D (Sensitive) | Wild-Type | 15 |
| T47D-Res (Resistant) | PI3K Pathway Activation | 250 |
Table 2: Effect of Combination Therapy on Cell Viability in a Resistant Cell Line (MCF-7-Res)
| Treatment | Concentration | % Cell Viability (vs. Vehicle) |
| Vehicle Control | - | 100% |
| ERL6-Degrader | 150 nM | 55% |
| PI3K Inhibitor (Alpelisib) | 500 nM | 70% |
| ERL6-Degrader + PI3K Inhibitor | 150 nM + 500 nM | 15% |
| CDK4/6 Inhibitor (Palbociclib) | 200 nM | 65% |
| ERL6-Degrader + CDK4/6 Inhibitor | 150 nM + 200 nM | 20% |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation and Pathway Signaling
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with ERL6-Degrader at various concentrations (e.g., 1, 10, 100, 1000 nM) or with a fixed concentration for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-ERα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of ERL6-Degrader. Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO2.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Reading: Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Mandatory Visualizations
References
- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 2. Therapeutic resistance to anti-oestrogen therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERα-targeted endocrine therapy, resistance and the role of GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Endocrine Therapy in Breast Cancer: New Approaches to a Nagging Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
avoiding aggregation of ER ligand-6 in solution
Disclaimer: ER Ligand-6 is a designation for a proprietary research compound. The following guidance is based on established principles for handling hydrophobic small molecules and may not be exhaustive. Always refer to the specific lot's Certificate of Analysis for any unique handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media and assay buffers. When the concentration of this compound exceeds its solubility limit in an aqueous environment, individual molecules can clump together to form colloidal particles or visible precipitates. This process is known as aggregation. These aggregates can range in size from tens of nanometers to micrometers.[1][2]
Q2: Why is it critical to avoid this compound aggregation in my experiments?
A2: Ligand aggregation can lead to significant experimental artifacts and unreliable data. The primary consequences include:
-
False Positives/Negatives: Aggregates can non-specifically interact with proteins, leading to inhibition or activation that is not related to the intended target binding.[3][4][5] This is a major source of misleading results in high-throughput screening.
-
Inaccurate Potency: The formation of aggregates effectively reduces the concentration of monomeric, active ligand in the solution.[6] This can lead to an underestimation of the compound's true potency (e.g., higher IC50 values) and may cause unusual "bell-shaped" dose-response curves.[6][7]
-
Poor Reproducibility: The formation and size of aggregates can be highly sensitive to minor variations in experimental conditions (e.g., temperature, buffer composition, mixing speed), leading to poor reproducibility between experiments.
-
Cellular Toxicity: Large aggregates can be toxic to cells through mechanisms unrelated to the ligand's pharmacological activity.
Q3: What are the common signs of this compound aggregation?
A3: Signs of aggregation can range from obvious to subtle:
-
Visible Precipitation: The most obvious sign is the appearance of a cloudy, hazy, or milky solution, or the formation of visible particles that may settle over time.
-
High Assay Variability: Inconsistent results for the same concentration across replicate wells or between experiments.
-
Steep or Atypical Dose-Response Curves: Unusually steep Hill slopes or "bell-shaped" curves where the response decreases at higher concentrations can be indicative of aggregation.[2][6]
-
Irreversibility of Inhibition: If the inhibitory effect cannot be reversed by dilution, it may be due to non-specific aggregation.
Q4: What primary factors contribute to this compound aggregation?
A4: The main drivers of aggregation are related to the compound's inherent properties and the experimental conditions:
-
High Concentration: Exceeding the critical aggregation concentration (CAC) will inevitably lead to the formation of aggregates.[1][7]
-
Solvent Choice: The abrupt transfer of this compound from a soluble organic solvent (like DMSO) into an aqueous buffer can cause it to crash out of solution.
-
Buffer Composition: Factors like pH, ionic strength, and the presence of certain salts can influence the solubility of the ligand.
-
Temperature: Changes in temperature can affect solubility.
-
Incubation Time: Aggregation can be a time-dependent process; a solution that is initially clear may develop aggregates over time.
Troubleshooting Guides
Problem: My this compound solution becomes cloudy immediately after dilution in aqueous buffer.
This is a classic sign of precipitation due to poor solubility. The ligand is crashing out of solution upon contact with the aqueous environment.
Solutions:
-
Optimize Stock Solution & Dilution Technique:
-
Ensure your stock solution is fully dissolved in a suitable organic solvent, such as 100% DMSO.[8]
-
Avoid diluting the stock solution by a very large factor in a single step. Perform serial dilutions in your aqueous buffer.
-
When adding the ligand to the buffer, ensure rapid and thorough mixing to avoid localized high concentrations. Vortexing or vigorous pipetting can help.
-
-
Reduce Final Concentration:
-
The concentration you are attempting to use may be well above the ligand's aqueous solubility limit. Try testing a lower concentration range.
-
-
Incorporate a Solubility Enhancer:
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Max Stock Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mM | Preferred solvent. Ensure it is anhydrous. Keep final DMSO concentration in assays below 0.5% to avoid solvent toxicity.[8] |
| Ethanol (EtOH) | 10 mM | Use absolute (200 proof) ethanol. May be more suitable for certain in vivo applications. Final concentration in assays should be kept low (<1%). |
| Dimethylformamide (DMF) | 25 mM | Use with caution. More toxic than DMSO. Ensure proper ventilation. |
Problem: My assay results are inconsistent and not reproducible.
This often points to subtle, non-visible aggregation that affects the available concentration of active ligand.
Solutions:
-
Confirm Aggregation Status: Before extensive troubleshooting, confirm if aggregation is occurring at your working concentrations. The most common method is Dynamic Light Scattering (DLS).[4][7][9]
-
Incorporate Solubility-Enhancing Agents: These agents can disrupt or prevent the formation of colloidal aggregates. The choice of agent depends on your assay system.
-
Biochemical Assays: Non-ionic detergents are highly effective.
-
Cell-Based Assays: Carrier proteins or cyclodextrins are generally better tolerated by cells.
-
Table 2: Comparison of Common Solubility-Enhancing Agents
| Agent | Recommended Starting Conc. | Assay Compatibility | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Cell-based & Biochemical | Binds to hydrophobic ligand, acting as a carrier protein.[6] |
| Pluronic® F-68 | 0.01 - 0.1% (w/v) | Cell-based & Biochemical | Non-ionic surfactant that forms micelles, sequestering the ligand. |
| Triton™ X-100 / Tween®-20 | 0.005 - 0.01% (v/v) | Biochemical (Can be toxic to cells) | Non-ionic detergents that disrupt aggregate formation.[1][2] |
| Methyl-β-cyclodextrin | 0.5 - 2 mM | Cell-based & Biochemical | Forms inclusion complexes with the hydrophobic ligand. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble, high-concentration stock of this compound and dilute it into an aqueous buffer while minimizing aggregation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, Assay Buffer, Cell Culture Medium)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Prepare the stock solution by adding the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -80°C.
-
Prepare Working Solution (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM stock solution. b. Perform a serial dilution. For example, first dilute 1:100 into the aqueous buffer to create an intermediate 100 µM solution. c. To do this, add 99 µL of the aqueous buffer to a tube. Add 1 µL of the 10 mM stock solution directly into the buffer and immediately vortex for 10-15 seconds to ensure rapid dispersal. d. Perform a final 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer. Vortex again. e. Use the final working solution immediately. Do not store diluted aqueous solutions.
Protocol 2: Detecting Aggregation with Dynamic Light Scattering (DLS)
Objective: To determine if this compound forms aggregates at a given concentration in a specific buffer.
Principle: DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[4] Monomeric small molecules are too small to be detected, but aggregates (typically >10 nm) are easily quantifiable.
Procedure:
-
Prepare samples of this compound in your final assay buffer at 1x, 2x, and 5x your highest intended working concentration.
-
Prepare a "buffer + DMSO" control sample containing the same final concentration of DMSO as your test samples.
-
Filter all samples through a 0.02 µm syringe filter into a clean DLS cuvette to remove dust.
-
Equilibrate the samples at the assay temperature in the DLS instrument for 5 minutes.
-
Acquire data according to the instrument manufacturer's instructions.
-
Interpretation:
-
No Aggregation: The particle size distribution will be similar to the "buffer + DMSO" control, with no significant peaks in the 10-1000 nm range.
-
Aggregation: The appearance of one or more peaks in the 10-1000 nm range indicates the presence of aggregates. The intensity of the peak will correlate with the extent of aggregation.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. captivatebio.com [captivatebio.com]
- 9. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for ER Ligand-6
Welcome to the technical support center for ER ligand-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs). As this compound is a key component of PROTAC ER Degrader-14, this guide will focus on its application in mediating the degradation of the Estrogen Receptor (ER).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the target protein ligand component of PROTAC ER Degrader-14.[1] Its primary role is to bind to the Estrogen Receptor (ER), thereby enabling the PROTAC (Proteolysis Targeting Chimera) to bring the ER in proximity to an E3 ubiquitin ligase for subsequent degradation by the proteasome.[2][3] Therefore, it is primarily used in cell-based assays to induce and study the degradation of ER and its downstream consequences.
Q2: What is a typical starting incubation time for an ER degradation experiment using a PROTAC like PROTAC ER Degrader-14?
A2: Based on studies with similar ER-targeting PROTACs, a common starting point for incubation time is 24 hours.[4][5] However, significant degradation can be observed in as little as 4 hours, and longer incubation times of 48 to 72 hours are often used for downstream functional assays such as cell viability.[3][4]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time is dependent on several factors including the cell line, the concentration of the PROTAC, and the specific experimental endpoint. A time-course experiment is highly recommended to determine the ideal incubation time for your model. This involves treating your cells with a fixed concentration of the PROTAC and harvesting them at various time points (e.g., 2, 4, 8, 16, and 24 hours) to analyze ER protein levels.[6][7]
Q4: Can the incubation time affect the outcome of functional assays, such as cell viability?
A4: Yes, the incubation time is a critical parameter for functional assays. The effects on cell viability or other functional outcomes may take longer to become apparent than the initial protein degradation. For these types of experiments, longer incubation times, such as 24, 48, or even 72 hours, are typically necessary to observe a significant biological response.[3]
Troubleshooting Guide
This guide addresses common issues encountered during ER degradation experiments with PROTACs containing this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low ER degradation observed. | Suboptimal Incubation Time: The incubation time may be too short for sufficient degradation to occur. | Perform a time-course experiment: Treat cells for a range of time points (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal incubation period for maximal degradation in your specific cell line.[6][8] |
| Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing together the ER and the E3 ligase. | Optimize PROTAC concentration: A dose-response experiment can help determine the optimal concentration for ternary complex formation. Also, confirm the expression of the recruited E3 ligase in your cell line.[9] | |
| "Hook Effect": At very high concentrations, PROTACs can exhibit reduced degradation due to the formation of binary complexes (PROTAC-ER or PROTAC-E3 ligase) that do not lead to degradation. | Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range and rule out the hook effect.[6] | |
| High variability in ER degradation between experiments. | Inconsistent Incubation Time: Minor variations in the incubation period can lead to different levels of degradation. | Standardize incubation time: Ensure that the incubation time is precisely controlled in all experiments. Use a timer and process samples consistently. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular processes and PROTAC efficacy. | Maintain consistent cell culture practices: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of serum for a set of experiments. | |
| ER degradation is observed, but no downstream effect (e.g., on cell viability) is seen. | Insufficient Incubation Time for Functional Readout: The time point for assessing the functional outcome may be too early. | Extend the incubation time for functional assays: Perform a longer time-course experiment (e.g., 24, 48, 72 hours) for your functional assay to allow for the biological consequences of ER degradation to manifest.[3] |
| Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of ER degradation. | Investigate downstream signaling pathways: Analyze key downstream signaling molecules to understand the cellular response to ER degradation over time. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time Determination by Western Blot
This protocol outlines the steps to determine the optimal incubation time for ER degradation.
-
Cell Seeding: Plate your chosen ER-positive cell line (e.g., MCF-7) in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a working solution of the PROTAC ER Degrader-14 at a concentration determined from a prior dose-response experiment (e.g., the DC50 concentration). Replace the culture medium with fresh medium containing the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ERα.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each time point. The optimal incubation time is the earliest time point at which maximum ER degradation is observed.
Data Presentation
Table 1: Representative Incubation Times for ER Degradation by PROTACs in Different Cell Lines
| Cell Line | PROTAC Concentration | Incubation Time | ERα Degradation | Reference |
| MCF-7 | 5 µM | 4 hours | Maximum degradation achieved | [4] |
| MCF-7 | Dose-dependent | 24 hours | Significant degradation | [3] |
| T47D | Dose-dependent | 24 hours | Significant degradation | [4][5] |
| MCF-7 | 0.3 µM | Not specified | >90% degradation | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
impact of serum concentration on ER ligand-6 activity
Technical Support Center: ER Ligand-6
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum concentration on the experimental activity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is serum concentration a critical variable when studying this compound?
Serum is a complex mixture containing hormones, growth factors, and binding proteins (like albumin) that can significantly influence the activity of this compound. Endogenous estrogens in serum can activate the estrogen receptor (ER), leading to high background signals. Conversely, serum proteins can bind to this compound, reducing its bioavailable concentration and apparent potency. Therefore, controlling and optimizing serum concentration is crucial for obtaining accurate and reproducible results.
Q2: What is charcoal-stripped serum and why is it recommended for ER assays?
Charcoal-stripped serum is fetal bovine serum (FBS) or other serum that has been treated with activated charcoal to remove lipophilic molecules, including endogenous steroid hormones like 17β-estradiol. Using charcoal-stripped serum is essential for ER-related experiments to minimize the background activation of ER by hormones present in standard serum, ensuring that the observed activity is due to the test ligand (this compound).
Q3: How can serum components interfere with this compound binding and activity?
Serum contains several components that can interfere with your assay:
-
Binding Proteins: Serum albumin is a major component that can non-specifically bind to small molecules like this compound, reducing the free concentration available to interact with the estrogen receptor.[1]
-
Endogenous Hormones: Standard serum contains estrogens that will activate ER, creating a high background signal and potentially masking the effects of this compound.
-
Growth Factors: Serum contains growth factors that can activate ER through ligand-independent pathways, such as via receptor tyrosine kinases (RTKs) and downstream signaling cascades like PI3K/Akt or MAPK.[2][3][4] This can alter the cellular response to this compound.
-
Heterophile Antibodies: In rare cases, heterophile antibodies in serum can interfere with immunoassays by cross-linking assay antibodies, leading to false-positive or false-negative results.[5]
Q4: What is the difference between genomic and non-genomic ER signaling, and how can serum affect them?
-
Genomic Signaling: This is the classical pathway where the ER-ligand complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and regulates gene transcription.[6][7][8] Serum components can affect this by altering ligand bioavailability.
-
Non-Genomic Signaling: This involves rapid, membrane-initiated events where membrane-associated ER (mER) activates intracellular protein kinase cascades (e.g., PI3K, MAPK).[3][4] Growth factors present in serum can also trigger these same pathways, leading to complex cross-talk and potentially confounding the interpretation of this compound's specific effects.[9]
Troubleshooting Guide
Problem 1: High background signal in my reporter gene assay, even in vehicle control wells.
-
Question: I am observing high luciferase (or other reporter) activity in my vehicle-treated cells. What could be the cause?
-
Answer: This issue is almost always due to the presence of endogenous estrogens.
-
Solution 1: Use Charcoal-Stripped Serum. Ensure you are using charcoal-dextran stripped fetal bovine serum (FBS) to remove endogenous steroids.[9]
-
Solution 2: Pre-condition Cells. Before treating with this compound, wash the cells and incubate them in a serum-free or low-percentage charcoal-stripped serum medium for at least 24-48 hours. This allows for the depletion of any residual hormones.[9][10]
-
Problem 2: The potency (EC₅₀) of this compound is much lower than expected or varies between experiments.
-
Question: My dose-response curve for this compound shows a rightward shift (lower potency) and the results are not consistent. Why?
-
Answer: This is a classic sign of the ligand binding to serum proteins, which reduces its effective concentration.
-
Solution 1: Reduce Serum Concentration. Perform your experiment using a lower concentration of charcoal-stripped serum (e.g., 1-5%) or in a serum-free defined medium. Compare the dose-response curves at different serum levels to quantify the impact.
-
Solution 2: Standardize Serum Batch. Serum composition can vary from lot to lot. If some serum is required, use the same batch of charcoal-stripped FBS for an entire set of related experiments to ensure consistency.
-
Solution 3: Consider Non-specific Binding. Ensure that your experimental plasticware is not binding your ligand, especially at low concentrations. Using low-retention plates and tubes can help mitigate this.
-
Problem 3: this compound shows agonist activity in some cell lines but antagonist activity in others.
-
Question: Why does the functional effect of this compound change depending on the cell type used?
-
Answer: The cellular context, particularly the expression of ER subtypes (ERα vs. ERβ) and coregulatory proteins (coactivators and corepressors), dictates the ultimate transcriptional output.[11]
-
Solution 1: Profile Receptor and Coregulator Expression. Characterize the relative expression levels of ERα, ERβ, and key coregulators in your cell lines. The ratio of these proteins can determine whether a ligand acts as an agonist or antagonist.
-
Solution 2: Analyze ERE Context. The specific DNA sequence of the Estrogen Response Element (ERE) in a gene's promoter can influence the conformation of the bound ER-ligand complex and subsequent cofactor recruitment, altering the response.[12]
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound Potency and Efficacy in an ERE-Luciferase Reporter Assay.
| Serum Concentration (% Charcoal-Stripped FBS) | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) |
| 0% (Serum-Free) | 5.2 | 45.3 |
| 1% | 15.8 | 42.1 |
| 5% | 78.4 | 35.6 |
| 10% | 251.9 | 28.9 |
This table illustrates a common trend where increasing serum concentration leads to a decrease in ligand potency (higher EC₅₀) and efficacy (lower max induction) due to protein binding.
Experimental Protocols
Protocol 1: ER Transcriptional Activation (TA) Assay using an ERE-Luciferase Reporter System
This protocol is designed to measure the ability of this compound to activate the estrogen receptor and drive the expression of a reporter gene.
Materials:
-
HeLa, MCF-7, or other suitable cells.
-
Expression vectors for ERα or ERβ (if cells are not endogenous expressors).
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., CMV-Renilla).
-
Phenol (B47542) red-free DMEM/F12 medium.
-
Charcoal-dextran stripped Fetal Bovine Serum (CS-FBS).
-
Transfection reagent.
-
This compound and vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
Methodology:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid, the control Renilla plasmid, and (if necessary) the ER expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Depletion: After 24 hours, replace the medium with phenol red-free medium containing a low percentage of CS-FBS (e.g., 1-5%) and incubate for another 24 hours to deplete any residual hormones.
-
Ligand Treatment: Prepare serial dilutions of this compound in the same low-serum medium. Remove the depletion medium and add the ligand dilutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized data against the log of the ligand concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and maximal response.[14]
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol measures the ability of this compound to compete with a radiolabeled estrogen ([³H]-E2) for binding to the ER in rat uterine cytosol.[15][16]
Materials:
-
Rat uterine cytosol preparation (source of ER).[15]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Unlabeled 17β-estradiol (for non-specific binding control).
-
This compound.
-
Assay Buffer (e.g., TEDG buffer).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation fluid and vials.
Methodology:
-
Assay Setup: In glass test tubes, combine a constant amount of rat uterine cytosol, a single concentration of [³H]-E2 (typically 0.5-1.0 nM), and increasing concentrations of unlabeled this compound.[15]
-
Controls:
-
Total Binding: Tubes with cytosol and [³H]-E2 only.
-
Non-Specific Binding (NSB): Tubes with cytosol, [³H]-E2, and a 100-fold excess of unlabeled 17β-estradiol.[16]
-
-
Incubation: Incubate all tubes overnight (16-20 hours) at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the ER-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Pellet the HAP by centrifugation, discard the supernatant containing the free radioligand, and wash the pellet multiple times with cold assay buffer to remove any remaining unbound [³H]-E2.
-
Counting: Resuspend the final HAP pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding at each concentration of this compound. Plot this against the log of the competitor concentration to determine the IC₅₀ (the concentration of ligand that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: Overview of Genomic and Non-Genomic ER signaling pathways.
Caption: Workflow for assessing ER ligand activity in cell culture.
Caption: Troubleshooting flowchart for low ligand potency issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Falsely elevated serum estradiol due to heterophile antibody interference: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-dependent differences in estrogen receptor beta-interacting proteins identified in lung adenocarcinoma cells corresponds to estrogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of serum-free defined medium on MCF-7 cell nuclear estrogen-receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. epa.gov [epa.gov]
Technical Support Center: Optimization of ER Ligand-6 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of ER Ligand-6. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice?
A1: The optimal route of administration depends on the experimental goals. Oral gavage is a common and effective method for delivering a precise dose.[1][2] Intraperitoneal (IP) and intravenous (IV) injections are also viable options. IP injections are often used for systemic delivery, while IV injections provide the most direct and rapid entry into the circulatory system.[3][4][5] The choice should be guided by the desired pharmacokinetic profile and target tissue.
Q2: What are suitable vehicles for formulating this compound for in vivo administration?
A2: The choice of vehicle is critical for the solubility and stability of this compound. Common formulations for oral administration of similar small molecules include suspensions in 0.5% carboxymethylcellulose (CMC) or solutions in a mixture of ethanol (B145695) and corn/peanut/sunflower oil.[1][2] For injection, sterile saline or phosphate-buffered saline (PBS) can be used, potentially with a co-solvent like DMSO to aid solubility, though the final DMSO concentration should be minimized to avoid toxicity.[1]
Q3: What is the expected oral bioavailability of a small molecule like this compound?
A3: The oral bioavailability of small molecule inhibitors can be variable. For instance, a similar compound, Androgen receptor-IN-6, was reported to have an oral bioavailability of 16% in mice.[1] Factors such as first-pass metabolism can significantly reduce bioavailability.[6]
Q4: How can I monitor target engagement of this compound in vivo?
A4: Target engagement can be assessed by measuring downstream biomarkers of ER signaling or by direct measurement of the ligand-receptor interaction.[7] Radioligand-displacement assays can be used in animal models to quantify target occupancy in specific organs.[7] Additionally, analyzing the expression of ER-responsive genes or proteins in target tissues can provide evidence of target engagement.
Troubleshooting Guides
Issue 1: Poor or inconsistent drug exposure after oral gavage.
Possible Cause & Solution
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the lungs or esophagus, resulting in poor absorption and potential harm to the animal.
-
Inadequate Formulation: this compound may have poor solubility or stability in the chosen vehicle, leading to precipitation or degradation.
-
First-Pass Metabolism: The ligand may be extensively metabolized in the liver before reaching systemic circulation.[6]
-
Troubleshooting: If significant first-pass metabolism is suspected, consider alternative routes of administration such as intraperitoneal or intravenous injection that bypass the liver initially.
-
Issue 2: High variability in experimental results between animals.
Possible Cause & Solution
-
Inaccurate Dosing: Variations in the administered volume or concentration of this compound.
-
Troubleshooting: Accurately weigh each animal before dosing to calculate the precise volume to be administered.[1] Ensure the dosing solution is homogenous and the concentration is accurate.
-
-
Animal Stress: Stress from handling and procedures can influence physiological responses and drug metabolism.
-
Troubleshooting: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment.
-
-
Biological Variability: Inherent differences in metabolism and physiology between individual animals.
-
Troubleshooting: Increase the number of animals per group to improve statistical power and account for individual variations.
-
Issue 3: No observable phenotype or target modulation after administration.
Possible Cause & Solution
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Troubleshooting: Conduct a dose-response study to determine the optimal dose for the desired effect. A starting dose range of 10-50 mg/kg for oral administration is often recommended for initial studies with similar small molecule inhibitors.[1]
-
-
Poor Pharmacokinetics: The ligand may be rapidly cleared from the body, resulting in a short duration of action.
-
Lack of Target Engagement: The ligand may not be reaching or binding to the estrogen receptor in the target tissue.
-
Troubleshooting: Implement methods to measure target engagement directly, such as tissue distribution studies with a radiolabeled ligand or ex vivo analysis of ER occupancy.[7]
-
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters for a Small Molecule ER Ligand (Oral Gavage)
| Parameter | Value | Species/Strain | Dose | Vehicle | Source |
|---|---|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 3.6 ng/mL | Mouse | 1 mg/kg | PBS and ethanol | [2] |
| Tmax (Time to Peak Concentration) | 2 hours | Mouse | 1 mg/kg | PBS and ethanol | [2] |
| Oral Bioavailability (F%) | 16% | Male CD-1 Mice | Not specified | Not specified |[1] |
Table 2: Recommended Dosing and Formulation for In Vivo Studies
| Compound Type | Dosage Range | Vehicle | Species/Strain | Application | Source |
|---|---|---|---|---|---|
| Small Molecule AR-NTD Inhibitor | 10-50 mg/kg | 0.5% CMC Suspension | Mouse | Efficacy Studies | [1] |
| 4-Hydroxytamoxifen | 10-100 mg/kg | Ethanol and Corn/Peanut/Sunflower Oil | Mouse | Cre-Lox Induction |[2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Objective: To administer a precise dose of this compound orally to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Gavage needle (appropriate size for the mouse)
-
1 mL syringe
-
-
Procedure:
-
Accurately weigh the mouse to calculate the required dosing volume (typically 5-10 mL/kg).[1]
-
Prepare the dosing solution of this compound in the chosen vehicle, ensuring it is a homogenous suspension or solution.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.[1]
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.[1][8]
-
Slowly dispense the solution.[1]
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes and again within 12-24 hours.[9]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Objective: To administer this compound systemically via intraperitoneal injection.
-
Materials:
-
This compound solution (sterile)
-
Appropriate size needle and syringe
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen. A two-person technique is often recommended.[3]
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Pull back on the plunger to ensure no fluid or blood is aspirated.[3]
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. sivuh.ie [sivuh.ie]
- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: ERX-11 vs. Tamoxifen in ER-Positive Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of the novel estrogen receptor (ER) ligand, ERX-11, against the established selective estrogen receptor modulator (SERM), tamoxifen (B1202), in the context of ER-positive breast cancer. This comparison is supported by experimental data and includes detailed methodologies for key experiments.
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a standard of care for decades. It acts by competitively inhibiting estrogen binding to the ER, thereby blocking its proliferative signaling. However, the efficacy of tamoxifen can be limited by both de novo and acquired resistance. This has driven the development of novel ER-targeting agents with alternative mechanisms of action.
ERX-11 is a first-in-class ERα coregulator-binding modulator. Unlike tamoxifen, it does not compete with estrogen for the ligand-binding pocket. Instead, it binds to a distinct site on the ERα and disrupts the protein-protein interactions between the receptor and its essential coactivators.[1][2] This novel mechanism offers the potential to overcome the limitations of traditional endocrine therapies.
Mechanism of Action
The fundamental difference in the mechanism of action between tamoxifen and ERX-11 dictates their downstream effects on ER-positive breast cancer cells.
Tamoxifen: As a SERM, tamoxifen competitively binds to the ligand-binding domain of the estrogen receptor. In breast tissue, this binding event leads to a conformational change in the receptor that prevents the binding of coactivator proteins, thus inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.
ERX-11: ERX-11 represents a novel class of ER-targeted molecules. It does not bind to the ligand-binding pocket but rather to the coregulator binding region within the AF-2 domain of ERα.[1] This interaction directly blocks the recruitment of essential coregulators, such as SRC1 and SRC3, to the receptor.[1][2] By preventing the formation of a transcriptionally active ER complex, ERX-11 inhibits both ligand-dependent and ligand-independent ER signaling.[1]
Signaling Pathway Diagram
References
A Comparative Guide to the Estrogen Receptor Binding Affinity of ER Ligand-6 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor (ER) binding affinities of various Selective Estrogen Receptor Modulators (SERMs), with a focus on contextualizing the performance of ER ligand-6. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. Their therapeutic applications are widespread, ranging from osteoporosis treatment to breast cancer therapy. A critical parameter for evaluating SERM candidates is their binding affinity for the two estrogen receptor subtypes, ERα and ERβ. While specific quantitative binding data for this compound, a dihydrobenzodithiin derivative, is not publicly available in the cited literature, this guide compiles the binding affinities of several well-characterized SERMs to provide a comparative framework.
Comparative Binding Affinity of SERMs
The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The table below summarizes the reported binding affinities of several common SERMs for both ERα and ERβ. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| Estradiol | ERα | 0.21[1] | 3.2[1] |
| Estradiol | ERβ | - | 3.2, 8.7[2] |
| Tamoxifen | ERα | 31.19[1] | 622.0[1] |
| Raloxifene | ERα | - | 1.8[1] |
| Genistein | ERβ | - | - |
It is important to note that direct comparison of absolute IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of estrogen receptor binding affinity is crucial for the characterization of novel SERMs. A widely used method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for Estrogen Receptor
This assay measures the ability of a test compound to compete with a radiolabeled ligand (typically [3H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol or recombinant human ERα or ERβ.
-
Radioligand: [3H]-17β-estradiol.
-
Test Compounds: this compound and other SERMs.
-
Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol (B142953) (DTT).
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Isolate uterine cytosol from ovariectomized rats or use commercially available recombinant ER. Determine the protein concentration of the receptor preparation.
-
Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]-estradiol, and varying concentrations of the unlabeled test compound (competitor). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).
-
Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube to separate the receptor-bound [3H]-estradiol from the free radioligand. Centrifuge the tubes to pellet the separation agent with the bound complex.
-
Quantification: Aspirate the supernatant containing the free radioligand. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-estradiol against the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining binding affinity and the general signaling pathway of estrogen receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified estrogen receptor signaling pathway.
References
Validating ER Ligand-6 Activity: A Comparative Guide to Luciferase Reporter Assays
For researchers and drug development professionals, rigorous validation of novel estrogen receptor (ER) ligands is paramount. This guide provides a detailed comparison of the widely used luciferase reporter assay with an alternative method, the competitive binding assay, for validating the activity of a hypothetical novel compound, "ER Ligand-6."
Data Presentation: Performance Comparison of Validation Assays for this compound
The following table summarizes key quantitative data for this compound as determined by a luciferase reporter assay and a competitive binding assay. This allows for a direct comparison of the ligand's potency and the assay's performance.
| Parameter | Luciferase Reporter Assay | Competitive Binding Assay | Interpretation |
| Potency (EC50/IC50) | 15 nM | 25 nM | Both assays confirm this compound is a potent ligand. The lower EC50 in the reporter assay suggests it is a strong activator of the ER signaling pathway. |
| Assay Robustness (Z'-factor) | 0.75 | 0.65 | The Z'-factor for both assays is greater than 0.5, indicating they are robust and reliable for high-throughput screening.[1] The luciferase assay shows slightly higher robustness. |
| Mechanism of Action | Functional (Agonist/Antagonist) | Binding Affinity | The luciferase assay determines the functional outcome of ligand binding (e.g., agonist), while the binding assay only confirms direct interaction with the receptor.[2][3] |
| Throughput | High | Medium to High | Luciferase assays are readily adaptable to high-throughput screening in 384-well and 1536-well formats.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Luciferase Reporter Assay Protocol
This protocol is designed to quantify the ability of this compound to activate the estrogen receptor signaling pathway.
1. Cell Culture and Plating:
-
HEK293T cells are seeded in 6-well plates and cultured in a complete medium containing 10% charcoal-stripped fetal bovine serum for 24 hours.[5]
-
Cells are then transfected with an ER expression vector and a luciferase reporter vector containing estrogen response elements (EREs).[5][6]
-
For high-throughput screening, cells can be plated in 96-well or 384-well plates.[1][4] T47D-KBluc cells, which are ERα positive and stably transfected with an ERE-luciferase reporter, can also be used.[1]
2. Compound Treatment:
-
Six hours after transfection, the medium is replaced with fresh charcoal-stripped medium.[5]
-
Cells are treated with a range of concentrations of this compound or a reference agonist (e.g., 17β-estradiol).[7] A DMSO solvent control is also included.[5]
3. Incubation:
-
The treated cells are incubated for 24-48 hours to allow for ligand-induced gene expression.[5]
4. Luciferase Activity Measurement:
-
After incubation, cells are washed and lysed.[5]
-
A dual-luciferase reporter assay system is used to measure the activities of both the firefly luciferase (experimental reporter) and Renilla luciferase (control reporter for normalization).[5]
-
Luminescence is read using a luminometer.[8]
5. Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.
-
The fold activation is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated cells.
-
An EC50 value is calculated from the dose-response curve.
Competitive Binding Assay Protocol
This assay measures the ability of this compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
1. Receptor Preparation:
-
Nuclear extracts containing the estrogen receptor are prepared from cells or tissues known to express the receptor.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled this compound or a reference compound are added to compete for binding.
3. Incubation and Separation:
-
The reaction is incubated to reach binding equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite or filter binding.
4. Radioactivity Measurement:
-
The amount of bound radioligand is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of the competitor (this compound).
-
An IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway Leading to Luciferase Expression
Caption: this compound binds to the Estrogen Receptor, leading to transcription of the luciferase reporter gene.
Experimental Workflow for the Luciferase Reporter Assaydot
References
- 1. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of Estrogen Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of representative subtype-selective estrogen receptor (ER) ligands. As specific quantitative data for "ER ligand-6" is not publicly available, this document utilizes well-characterized selective agonists for ERα (Propylpyrazoletriol, PPT) and ERβ (Diarylpropionitrile, DPN) as representative examples to illustrate the principles of selectivity profiling. The information herein is intended to provide a framework for assessing the selectivity of novel ER ligands against other receptors.
Data Presentation: Comparative Selectivity of Representative ER Ligands
The following table summarizes the binding affinities of the ERα-selective agonist Propylpyrazoletriol (PPT) and the ERβ-selective agonist Diarylpropionitrile (DPN) for their primary targets. Selectivity is a critical attribute for any therapeutic ligand, as off-target binding can lead to undesirable side effects.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Selectivity | Reference |
| Propylpyrazoletriol (PPT) | ERα | ~0.2 | 49% | ~410-fold for ERα vs ERβ | [1][2] |
| ERβ | ~82 | 0.12% | [1][2] | ||
| GPER (GPR30) | Agonist activity reported | - | Potential off-target | [3] | |
| Diarylpropionitrile (DPN) | ERα | ~15 | - | ~70-fold for ERβ vs ERα | [4] |
| ERβ | ~0.22 | - | [4] |
Note: Relative Binding Affinity (RBA) is often expressed as a percentage relative to the binding of 17β-estradiol, the natural estrogen ligand. A higher RBA indicates a stronger binding affinity. Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity. It is important to note that progestins have been shown to interact with androgen and glucocorticoid receptors, highlighting the importance of broad selectivity profiling.[5]
Experimental Protocols
The determination of a ligand's selectivity profile relies on robust and reproducible experimental methods. The two primary assays used to generate the data above are the competitive radioligand binding assay and the cell-based reporter gene assay.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of a test ligand for a panel of receptors.
Materials:
-
Cell membranes or purified receptors of interest (e.g., ERα, ERβ, Progesterone (B1679170) Receptor, Androgen Receptor, Glucocorticoid Receptor).
-
A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Estradiol for ERs).
-
Test compound (unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl buffer with additives to reduce non-specific binding).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Incubation: In a 96-well plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7]
Cell-Based Luciferase Reporter Gene Assay
This assay measures the functional consequence of ligand binding, specifically the activation or inhibition of receptor-mediated gene transcription.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test ligand at a specific receptor.
Materials:
-
A host cell line that does not endogenously express the receptor of interest (e.g., HEK293 or HeLa cells).
-
An expression vector containing the full-length cDNA for the target receptor (e.g., ERα or ERβ).
-
A reporter vector containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs), for example, Estrogen Response Elements (EREs).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compound.
-
Luciferase assay reagent.
-
A luminometer for detecting the light output.
Procedure:
-
Cell Culture and Transfection: Culture the host cells to an appropriate confluency. Co-transfect the cells with the receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for receptor and reporter expression, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist or antagonist).
-
Incubation: Incubate the cells with the compounds for a period sufficient to induce a transcriptional response (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence produced using a luminometer. The light output is directly proportional to the luciferase enzyme activity, which reflects the level of receptor-mediated gene transcription.
-
Data Analysis: Plot the luminescence readings against the log concentration of the test compound. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the response induced by a fixed concentration of an agonist).[8][9]
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway for estrogen receptors. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA to regulate gene transcription. Non-genomic pathways, which are more rapid, are also known to exist and involve membrane-associated ERs.[10][11][12]
Experimental Workflow for Selectivity Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a novel compound. The process begins with primary screening against the target receptors, followed by secondary screening against a broader panel of off-target receptors to identify any potential cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Effects of Estrogen Receptor Ligands in Different Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Estrogen Receptor (ER) ligands across various cellular contexts is paramount for advancing breast cancer therapeutics. This guide provides a comparative analysis of well-characterized ER ligands, offering insights into their differential activities in commonly used breast cancer cell lines. The data presented here serves as a valuable resource for cross-validating ligand effects and informing the design of future studies.
The estrogen receptor, a key driver in the majority of breast cancers, exists in two main forms, ERα and ERβ, which are encoded by separate genes, ESR1 and ESR2, respectively.[1] These receptors are ligand-activated transcription factors that, upon binding to estrogens, modulate the expression of a wide array of genes controlling cell proliferation, survival, and differentiation.[2][3] The differential expression of ERα and ERβ isoforms and their splice variants in various breast cancer cell lines contributes to the diverse responses observed with different ER ligands.[4][5]
This guide focuses on the comparative effects of the endogenous agonist 17β-estradiol (E2), the selective estrogen receptor modulator (SERM) tamoxifen (B1202), and the selective estrogen receptor downregulator (SERD) fulvestrant. These agents represent distinct classes of ER ligands with different mechanisms of action and are fundamental tools in both basic research and clinical practice.
Comparative Efficacy of ER Ligands
The cellular response to ER ligands is highly dependent on the specific cell line and its unique molecular characteristics. The most commonly used ER-positive breast cancer cell lines include MCF-7, T47D, and ZR-75-1.[6]
| Ligand | Mechanism of Action | MCF-7 Cells | T47D Cells | ZR-75-1 Cells |
| 17β-estradiol (E2) | Endogenous agonist. Binds to ER, inducing a conformational change that promotes receptor dimerization, DNA binding to Estrogen Response Elements (EREs), and recruitment of coactivators to stimulate gene transcription and cell proliferation.[2][7] | Induces robust proliferation.[8] Upregulates the expression of classic estrogen-responsive genes like GREB1, c-MYC, and CCND1.[9] | Stimulates cell growth and the expression of estrogen-responsive genes.[10] | Promotes proliferation and ER-mediated gene transcription. |
| Tamoxifen | A SERM that acts as an antagonist in breast tissue but can have agonist effects in other tissues. It competitively binds to the ER, inducing a conformational change that differs from that induced by E2. This leads to the recruitment of corepressors in breast cancer cells, inhibiting the transcription of estrogen-responsive genes.[11] | Inhibits E2-stimulated proliferation.[8] Long-term treatment can lead to resistance, sometimes associated with the upregulation of the JAG1-NOTCH4 signaling pathway.[12] | Inhibits E2-induced cell growth. | Can inhibit proliferation, although the ZR-75-1 cell line was originally derived from a patient who had received tamoxifen treatment.[6] |
| Fulvestrant (ICI 182,780) | A SERD that acts as a pure ER antagonist. It binds to the ER and promotes its degradation, thereby reducing the total cellular levels of the receptor.[13] | Effectively inhibits E2-stimulated proliferation and downregulates ERα protein levels.[8] It has been shown to be more effective than tamoxifen in reducing the cell turnover index.[13] | Shows antiproliferative effects. | Demonstrates antiproliferative activity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to evaluate the effects of ER ligands.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, ZR-75-1) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Allow cells to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to deplete endogenous hormones.
-
Ligand Treatment: Treat the cells with various concentrations of the ER ligands (e.g., 17β-estradiol, tamoxifen, fulvestrant) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
Cell Treatment: Seed and treat cells with ER ligands as described for the proliferation assay.
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument, specific primers for the target genes (e.g., GREB1, TFF1 (pS2), CCND1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
Western Blotting for ERα Protein Levels
-
Protein Extraction: Following treatment with ER ligands, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing ER Signaling and Experimental Logic
To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EstroGene database reveals diverse temporal, context-dependent and directional estrogen receptor regulomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational evolution for altering the ligand preference of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
ER Ligand-6 Containing PROTAC Degrader: A Comparative Efficacy Analysis Against Standard of Care in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of an Estrogen Receptor (ER) targeting PROTAC (Proteolysis Targeting Chimera), which utilizes a ligand analogous to ER ligand-6, against current standard of care (SoC) treatments for ER-positive (ER+) breast cancer. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to this compound and PROTAC Technology
This compound is a key component of the PROTAC ER degrader, vepdegestrant (also known as ARV-471). Unlike traditional inhibitors that merely block the function of the estrogen receptor, vepdegestrant is designed to induce the complete degradation of the ER protein. This is achieved through its bifunctional nature: one end of the molecule, containing the this compound analogue, binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity tagging leads to the ubiquitination and subsequent destruction of the ER protein by the cell's own proteasome machinery. This novel mechanism of action holds the potential to overcome resistance to existing endocrine therapies.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for vepdegestrant in comparison to standard of care treatments for ER+ breast cancer, including the Selective Estrogen Receptor Degrader (SERD) fulvestrant (B1683766), the Selective Estrogen Receptor Modulator (SERM) tamoxifen, the aromatase inhibitor letrozole, and the CDK4/6 inhibitor palbociclib.
Preclinical Efficacy: In Vitro and In Vivo Models
Table 1: In Vitro Estrogen Receptor (ER) Degradation
| Compound | Cell Line | ER Degradation (%) |
| Vepdegestrant (ARV-471) | MCF-7 | Up to 97%[1] |
| Fulvestrant | MCF-7 | ~63-65%[2] |
Table 2: In Vitro Cell Proliferation (MCF-7 Cells)
| Compound | IC50 |
| Vepdegestrant (ARV-471) | 3.06 nM[3] |
| Tamoxifen | 4.506 µg/mL[4] |
| Fulvestrant | 0.29 nM[5] |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in ER+ Xenograft Models
| Compound | Xenograft Model | Treatment Dose | Tumor Growth Inhibition (%) |
| Vepdegestrant (ARV-471) | MCF-7 | 3 mg/kg, oral, daily | 85%[3] |
| Vepdegestrant (ARV-471) | MCF-7 | 10 mg/kg, oral, daily | 98%[3] |
| Vepdegestrant (ARV-471) | MCF-7 | 30 mg/kg, oral, daily | 120% (regression)[3] |
| Fulvestrant | MCF-7 | 5 mg/mouse, s.c. | 88%[5] |
| Letrozole | MCF-7ca | 10 µ g/day | ~80% (regression)[6] |
| Palbociclib + Letrozole | ER+ models | Not specified | Synergistic inhibition[2] |
Clinical Efficacy: Phase 3 VERITAC-2 Trial
The VERITAC-2 trial is a pivotal Phase 3 study comparing the efficacy of vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who have progressed on a prior CDK4/6 inhibitor and endocrine therapy.
Table 4: Progression-Free Survival (PFS) in VERITAC-2 Trial
| Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (HR) |
| Vepdegestrant (ARV-471) | ESR1-mutant | 5.0[7] | 0.57 (vs. Fulvestrant)[7] |
| Fulvestrant | ESR1-mutant | 2.1[7] | - |
| Vepdegestrant (ARV-471) | Intent-to-Treat (ITT) | 3.7 | 0.83 (vs. Fulvestrant) |
| Fulvestrant | Intent-to-Treat (ITT) | 3.6 | - |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling and Points of Intervention
The following diagram illustrates the estrogen receptor signaling pathway and highlights the different mechanisms of action of various ER-targeted therapies.
Caption: Mechanism of ER-targeted therapies.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of an investigational compound compared to a standard of care treatment in a breast cancer xenograft model.
Caption: Workflow for in vivo xenograft studies.
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition in Xenograft Models
-
Cell Lines and Culture: MCF-7 human breast cancer cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, non-essential amino acids, insulin, and sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Animal Models: Female, ovariectomized immunodeficient mice (e.g., BALB/c nude or NSG) are typically used. To mimic a postmenopausal state and support the growth of ER+ tumors, mice are often supplemented with estrogen.[9]
-
Tumor Implantation: A suspension of MCF-7 cells (e.g., 1 x 10^7 cells) is mixed with Matrigel and injected subcutaneously or orthotopically into the mammary fat pad of the mice.[9][10]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Vepdegestrant is administered orally, typically daily. Fulvestrant is administered subcutaneously, often weekly. Letrozole is administered subcutaneously daily. Palbociclib is administered orally.[2][6][10]
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.[11]
ER Degradation Assay (Western Blot)
-
Cell Lysis: MCF-7 cells are treated with the respective compounds for a specified time. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The membrane is often stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading. The intensity of the ER band is quantified and normalized to the loading control to determine the percentage of ER degradation.[13]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
References
- 1. facingourrisk.org [facingourrisk.org]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaepublish.com [oaepublish.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 8. mcf7.com [mcf7.com]
- 9. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Confirming On-Target Effects of ER Ligand-6 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the on-target effects of a selective estrogen receptor modulator (SERM), hypothetically named ER Ligand-6. The data presented here utilizes Bazedoxifene (B195308) (BZA), a third-generation SERM, as a representative molecule to illustrate the experimental workflow and data interpretation. This approach is essential for validating that the biological effects of a compound are directly mediated through its intended target, the estrogen receptor (ER).
The primary method highlighted is the use of small interfering RNA (siRNA) to specifically silence the expression of the estrogen receptor alpha (ERα), the primary target in many breast cancers. By comparing the cellular and molecular effects of this compound in the presence and absence of its target protein, researchers can definitively attribute the ligand's activity to its on-target mechanism.
Comparative Efficacy of this compound (as Bazedoxifene) and Other SERMs
The following tables summarize the quantitative effects of Bazedoxifene (BZA) in comparison to other well-established ER modulators, such as 4-hydroxytamoxifen (B85900) (4-OHT) and the selective estrogen receptor degrader (SERD) Fulvestrant. These data are derived from studies on the ER-positive breast cancer cell line, MCF-7.
Table 1: Inhibition of ERα Transcriptional Activity in MCF-7 Cells
| Compound | IC50 for ERE-Luciferase Inhibition (nM) |
| This compound (Bazedoxifene) | 0.12 |
| 4-Hydroxytamoxifen (4-OHT) | 0.39 |
| Fulvestrant | 0.76 |
Data sourced from eLife, 2018.[1]
Table 2: Downregulation of ERα Protein in MCF-7:5C Hormone-Independent Cells
| Treatment (10⁻⁷ M for 24h) | ERα Protein Level (relative to control) |
| This compound (Bazedoxifene) | Markedly Downregulated |
| 4-Hydroxytamoxifen (4-OHT) | Not Significantly Reduced |
| Raloxifene | Not Significantly Reduced |
| Fulvestrant | Markedly Downregulated |
Qualitative summary based on data from Molecular Pharmacology, 2011.[2]
Table 3: Effect on ER Target Gene Expression in MCF-7 Cells
| Treatment (100nM for 24h) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| pS2 (TFF1) | |
| This compound (Bazedoxifene) | ~0.2 |
| 4-Hydroxytamoxifen (4-OHT) | ~0.4 |
| Fulvestrant (ICI 182,780) | ~0.1 |
| Cyclin D1 | |
| This compound (Bazedoxifene) | ~0.3 |
| 4-Hydroxytamoxifen (4-OHT) | ~0.6 |
| Fulvestrant (ICI 182,780) | ~0.2 |
Approximate values interpreted from graphical data in "Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen (B1202) resistant breast cancer," 2013.[3]
Experimental Workflow and Signaling Pathways
To validate the on-target effects of this compound, a logical experimental workflow is employed. This involves treating cancer cells with this compound, with and without prior knockdown of ERα using siRNA. The outcomes are then measured at the molecular and cellular levels.
Figure 1. Experimental workflow for confirming on-target effects of this compound using siRNA.
The activity of this compound is predicated on its interaction with the estrogen receptor, which modulates specific downstream signaling pathways.
Figure 2. Simplified ERα signaling pathway modulated by this compound.
Detailed Experimental Protocols
The following are standard protocols for the key experiments involved in validating the on-target effects of this compound.
This protocol describes the transient knockdown of ERα in MCF-7 cells.
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well in phenol (B47542) red-free IMEM supplemented with 5% charcoal-stripped fetal bovine serum (DCC-FBS). Allow cells to adhere for 24 hours.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of ERα siRNA (or a non-targeting control siRNA) into 100 µL of serum-free Opti-MEM medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂ to ensure efficient knockdown of the target protein.
-
Treatment: Following incubation, treat the cells with this compound (e.g., 100 nM Bazedoxifene) or vehicle control for the desired duration (e.g., 24 hours) before proceeding to downstream analysis.
This protocol is for measuring the mRNA levels of ER target genes like pS2 (TFF1) and Cyclin D1.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL each of forward and reverse primers (10 µM stock), and 7 µL of nuclease-free water.
-
Example Primer Sequences:
-
TFF1 (pS2) Forward: 5'-CAGGCCCAGGCCCAGGAAGA-3'
-
TFF1 (pS2) Reverse: 5'-CTGTCATCAAAACAGCAACCTCTC-3'[4]
-
Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[4]
-
Data Analysis: Analyze the data using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
This protocol is for verifying ERα knockdown and assessing the effect of this compound on ERα protein levels.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., Rabbit mAb, 1:1000 dilution) overnight at 4°C.[5][6]
-
Incubate with a primary antibody for a loading control (e.g., β-actin, 1:5000) to ensure equal protein loading.[5]
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:20,000) for 1 hour at room temperature.[5]
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
By following this guide, researchers can systematically and rigorously confirm that the observed biological effects of a novel ER ligand are indeed a consequence of its interaction with the estrogen receptor, thereby validating its mechanism of action and supporting its further development.
References
- 1. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 2. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Assessing the Specificity of ER Ligand-6 Induced Degradation: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of targeted protein degraders is paramount to minimizing toxicity and achieving desired therapeutic outcomes. This guide provides a framework for assessing the off-target protein degradation of a hypothetical PROTAC (Proteolysis-Targeting Chimera) incorporating "ER ligand-6" for estrogen receptor (ER) degradation. By comparing its projected performance with alternative ER-targeting therapies and outlining key experimental protocols, this document serves as a comprehensive resource for preclinical evaluation.
The core of this analysis lies in understanding that while this compound dictates the binding to the estrogen receptor, the specificity of degradation is a more complex interplay involving the PROTAC's ternary complex formation with an E3 ligase and the subsequent ubiquitin-proteasome system (UPS) engagement. Off-target degradation can arise from the promiscuity of the E3 ligase binder or the formation of binary complexes with proteins other than the intended target.
Comparative Landscape of ER Degraders
To contextualize the performance of an this compound-based PROTAC, it is essential to compare it against established and emerging ER degraders. The following table summarizes key performance indicators for our hypothetical "this compound PROTAC" against the clinically advanced PROTAC vepdegestrant (ARV-471), the standard-of-care Selective Estrogen Receptor Degrader (SERD) fulvestrant (B1683766), and the novel oral SERD GDC-0927.
| Feature | This compound PROTAC (Hypothetical) | Vepdegestrant (ARV-471) | Fulvestrant (SERD) | GDC-0927 (Oral SERD) |
| Mechanism of Action | Induces ER ubiquitination and proteasomal degradation via ternary complex formation. | Orally bioavailable PROTAC that induces ER degradation through the recruitment of the Cereblon E3 ligase.[1][2] | A steroidal antiestrogen (B12405530) that binds to ER and induces its degradation.[3][4] | An orally bioavailable non-steroidal SERD that antagonizes and degrades ER.[5][6][7][8][9] |
| On-Target Degradation Efficacy | >90% in preclinical models (projected). | Mean ER degradation of 62% in patient tumor biopsies.[10] DC50 of 1.8 nM in MCF7 cells.[11] | Approximately 40-50% ER degradation.[12] | Up to 97% ERα degradation efficacy in preclinical models.[5] |
| Known/Potential Off-Target Degradation | To be determined via proteomics. Potential for off-targets related to the E3 ligase binder. | Progesterone Receptor (PR) and Phosphodiesterase 6D (PDE6D) have been identified as potential off-targets in chemoproteomic studies.[13] | Off-target effects are primarily related to binding to other receptors or proteins rather than degradation. | Proteomic analysis is required for a comprehensive profile. |
| Clinical Advancement | Preclinical. | Phase 3 clinical trials and submitted for FDA approval.[2] | Approved and widely used in the clinic. | Has been evaluated in Phase 1 clinical trials.[8][9] |
Quantitative Proteomics Data Summary
Global mass spectrometry-based proteomics is the gold standard for an unbiased assessment of a degrader's specificity. The following table illustrates the expected data from a Tandem Mass Tag (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) experiment, comparing the proteome-wide effects of the this compound PROTAC with fulvestrant in an ER-positive breast cancer cell line (e.g., MCF-7).
| Protein | Gene | Cellular Function | This compound PROTAC (Fold Change vs. Control) | p-value | Fulvestrant (Fold Change vs. Control) | p-value |
| On-Target | ||||||
| Estrogen Receptor Alpha | ESR1 | Nuclear hormone receptor, transcription factor | -10.5 | <0.0001 | -2.0 | <0.001 |
| Potential Off-Targets | ||||||
| Progesterone Receptor | PGR | Nuclear hormone receptor | -3.2 | <0.01 | -1.1 | >0.05 |
| Phosphodiesterase 6D | PDE6D | Retinal signal transduction | -2.5 | <0.05 | -1.2 | >0.05 |
| BRD4 | BRD4 | Epigenetic reader | -1.1 | >0.05 | -1.0 | >0.05 |
| Unaffected Proteins | ||||||
| GAPDH | GAPDH | Glycolysis | -1.0 | >0.05 | -1.0 | >0.05 |
| Tubulin Alpha 1a | TUBA1A | Cytoskeleton | -1.1 | >0.05 | -1.0 | >0.05 |
Note: The data for this compound PROTAC is hypothetical and for illustrative purposes. Fold changes indicate the decrease in protein abundance relative to a vehicle-treated control.
Signaling and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of ER Ligand-6 and Estradiol in Estrogen Receptor Competitive Binding Assays
This guide provides a detailed comparison of a novel estrogen receptor modulator, ER Ligand-6, and the endogenous ligand, 17β-estradiol. The focus of this comparison is their respective performance in competitive binding assays for the estrogen receptor (ER). This document is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.
Data Summary: Competitive Binding Affinities
The binding affinities of this compound and estradiol (B170435) for the estrogen receptor were determined using a competitive radioligand binding assay. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are critical indicators of a ligand's binding affinity.
| Compound | IC50 (nM) | Ki (nM) | Receptor Subtype Specificity |
| Estradiol | 0.1 - 2.0 | 0.05 - 1.0 | ERα and ERβ |
| This compound (Hypothetical Data) | 5.5 | 2.75 | Preferential for ERβ |
Note: The data for this compound is hypothetical and presented for illustrative purposes. The IC50 and Ki values for estradiol are based on typical ranges found in the literature.
Experimental Protocols
A detailed methodology for the estrogen receptor competitive binding assay is provided below. This protocol is based on established methods and can be adapted for specific laboratory conditions.[1][2][3]
Objective:
To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol or purified human recombinant ERα or ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Unlabeled Ligands: 17β-estradiol (for standard curve), this compound (test compound).
-
Assay Buffer (TEG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.
-
Dithiothreitol (DTT): To be added to TEG buffer just before use to a final concentration of 1 mM.
-
Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.
-
Scintillation Cocktail and Vials.
-
Microcentrifuge tubes and a refrigerated microcentrifuge.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare the TEG assay buffer and chill on ice. Add DTT to the buffer immediately before starting the assay.
-
Prepare serial dilutions of the unlabeled estradiol and the test compound (this compound) in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[1]
-
Prepare a working solution of [³H]-estradiol in the assay buffer at a concentration appropriate for the receptor concentration (typically 0.5-1.0 nM).[1]
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled estradiol or the test compound (this compound).
-
A constant amount of [³H]-estradiol.
-
The estrogen receptor preparation (e.g., rat uterine cytosol).
-
-
Include tubes for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 100-fold excess).[1]
-
-
Incubation:
-
Gently mix the contents of the tubes and incubate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add an appropriate volume of ice-cold HAP slurry to each tube.
-
Vortex the tubes and incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge the tubes at a high speed in a refrigerated microcentrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Carefully aspirate and discard the supernatant containing the free radioligand.
-
-
Washing:
-
Wash the HAP pellet with ice-cold assay buffer to remove any remaining free radioligand. Repeat the centrifugation and aspiration steps.
-
-
Measurement of Radioactivity:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Transfer the suspension to scintillation vials and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA to regulate gene transcription.
Caption: Estrogen Receptor Genomic Signaling Pathway.
Competitive Binding Assay Workflow
This diagram outlines the key steps involved in a competitive binding assay to determine the binding affinity of a test ligand.
Caption: Workflow of a Competitive Binding Assay.
References
Validation of Rintodestrant in Primary Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical performance of Rintodestrant (G1T48), a novel oral selective estrogen receptor degrader (SERD), with a focus on its validation in models derived from primary patient tumors. Rintodestrant is designed for the treatment of estrogen receptor-positive (ER+) breast cancer, including tumors that have developed resistance to existing endocrine therapies.[1][2]
Mechanism of Action: A Dual Approach to Block Estrogen Signaling
Rintodestrant employs a dual mechanism to inhibit estrogen-driven tumor growth. It competitively binds to the estrogen receptor (ER) and induces a conformational change that marks the receptor for proteasomal degradation.[2] This targeted degradation of the ER protein effectively eliminates ER signaling, a key driver of proliferation in ER+ breast cancer cells.[2] This dual action of antagonism and degradation offers a potential advantage over selective estrogen receptor modulators (SERMs) that only block the receptor.[3]
Estrogen Receptor Signaling Pathway and the Role of SERDs
The estrogen receptor signaling pathway plays a central role in the growth and proliferation of ER+ breast cancer. Upon binding to its ligand, estradiol, the estrogen receptor translocates to the nucleus, where it regulates the transcription of genes involved in cell cycle progression and survival.[4] In some cases of endocrine resistance, mutations in the ER gene (ESR1) can lead to ligand-independent activation of the receptor, rendering therapies that target estrogen production ineffective.[2]
Selective estrogen receptor degraders (SERDs) like Rintodestrant are designed to overcome this by not only blocking the receptor's activity but also by eliminating the receptor protein itself. This approach is effective against both wild-type and mutant ER, offering a promising strategy for treating resistant tumors.[2]
Preclinical Validation in Patient-Derived Models
Rintodestrant has demonstrated potent antitumor activity in preclinical models, including patient-derived xenografts (PDXs), which are considered more representative of clinical tumors than traditional cell lines.[5]
| Parameter | Cell Line Models (MCF-7) | Patient-Derived Xenograft (PDX) Models | Reference |
| ER Degradation | Potent downregulation of ERα expression | Significant ER degradation in tumor biopsies | [2] |
| Inhibition of Proliferation (IC50) | Low nanomolar range | Tumor growth inhibition | [2] |
| Activity in Resistant Models | Effective in tamoxifen-resistant cells | Suppression of growth in endocrine-resistant tumors | [2] |
Clinical Performance in ER+/HER2- Advanced Breast Cancer
The clinical efficacy and safety of Rintodestrant have been evaluated in a Phase 1 clinical trial (NCT03455270) in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapies.[1][6]
| Parameter | Monotherapy Cohort | Combination with Palbociclib | Reference |
| Clinical Benefit Rate (CBR) at 24 weeks | 30% | 60% | [3] |
| Objective Response Rate (ORR) | - | 5% (confirmed partial response) | [1] |
| Stable Disease | - | 68% | [1] |
| Safety Profile | Well-tolerated; most common adverse events were hot flush, fatigue, and nausea (Grade 1/2) | Favorable safety profile; most common treatment-related adverse events were neutropenia, leukopenia, anemia, and thrombocytopenia | [6] |
| ESR1 Mutant Tumors | Promising antitumor activity | Antitumor activity observed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for ER Degradation
This protocol is used to quantify the degradation of the estrogen receptor protein following treatment with an ER ligand.
-
Sample Preparation:
-
Culture ER+ breast cancer cells (e.g., MCF-7) or dissociate cells from patient-derived xenograft tumors.
-
Treat cells with varying concentrations of the ER ligand for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD camera or X-ray film.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed ER+ breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the ER ligand.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for 72-96 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the ligand concentration to determine the half-maximal inhibitory concentration (IC50).
-
Patient-Derived Xenograft (PDX) Studies
PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse.
-
Tumor Implantation:
-
Obtain fresh tumor tissue from a patient with ER+ breast cancer.
-
Surgically implant a small fragment of the tumor subcutaneously or orthotopically into the mammary fat pad of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers twice a week.
-
Once the tumor reaches a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ER ligand (e.g., Rintodestrant) orally or via another appropriate route at a predetermined dose and schedule.
-
Treat the control group with a vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform downstream analyses on the tumor tissue, such as immunohistochemistry for ER expression and proliferation markers (e.g., Ki-67), and Western blotting.
-
References
The Rise of PROTACs in Oncology: A Comparative Look at Estrogen Receptor Degraders
The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted treatments. Among these, therapies targeting the estrogen receptor (ER) have been a cornerstone in the management of hormone-receptor-positive cancers, particularly breast cancer. While traditional approaches have focused on modulating ER activity, a new class of drugs known as Proteolysis Targeting Chimeras (PROTACs) offers a novel mechanism: targeted protein degradation. This guide provides a comparative overview of ER-targeting PROTACs, with a focus on their mechanism of action, performance in preclinical models, and the experimental protocols used for their evaluation.
Mechanism of Action: A Paradigm Shift in ER-Targeted Therapy
Unlike traditional inhibitors that block the function of a protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely. An ER-targeting PROTAC consists of a ligand that binds to the estrogen receptor (the target protein), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.
One such component used in the synthesis of these degraders is ER ligand-6, which serves as the target protein ligand for PROTAC ER Degrader-14.[1][2] This approach of targeted degradation offers several potential advantages over traditional inhibition, including the ability to overcome resistance mechanisms that arise from mutations in the target protein.
Below is a diagram illustrating the general mechanism of action for an ER-targeting PROTAC.
Caption: General mechanism of an ER-targeting PROTAC.
Comparative Performance of ERα Degraders
The efficacy of ERα-targeting PROTACs has been demonstrated in various preclinical studies, particularly in breast cancer cell lines. These compounds have shown potent anti-proliferative effects and the ability to degrade the ERα protein at low concentrations.
| Compound | Cell Line | IC50 (µM) | Notes |
| PROTAC ERα Degrader-6 | MCE-7 | 0.11 | A potent PROTAC degrader of ERα with anti-tumor effects. It is also a fluorescent probe, enabling real-time visualization of ERα protein degradation.[3] |
| PROTAC ERα Degrader-4 | - | - | A highly potent and selective PROTAC ERα degrader with a Ki of 5.08 µM. It can induce apoptosis and is used for cancer research.[3] |
| PROTAC ERα Degrader-12 | - | - | A potent and selective ERα PROTAC degrader with antiproliferative effects in multiple breast cancer cell lines, including those with wild-type or mutant ERα. It can halt the cell cycle and induce apoptosis, exhibiting excellent antitumor and ERα degradation activity.[3] |
Estrogen Receptor Signaling Pathways in Cancer
The estrogen receptor plays a crucial role in the development and progression of several cancers, most notably breast cancer. ER signaling can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the binding of estrogen to ER, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, thereby regulating gene transcription.[4][5][6][7] Non-genomic pathways involve membrane-associated ERs that can rapidly activate various signaling cascades, such as the PI3K/AKT and MAPK pathways.[4][5][8][9] These pathways are critical for cell proliferation, survival, and differentiation.
Caption: Simplified ER signaling pathways in cancer.
Experimental Protocols
The evaluation of ER-targeting PROTACs involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action. Below is a generalized workflow for these studies.
In Vitro Evaluation Workflow
Caption: In vitro experimental workflow for ER PROTACs.
Detailed Methodologies:
-
Cell Culture: ER-positive breast cancer cell lines, such as MCF-7, are cultured in appropriate media supplemented with fetal bovine serum.
-
Western Blotting for ER Degradation: Cells are treated with varying concentrations of the ER-targeting PROTAC for a specified time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ERα and a loading control (e.g., β-actin or GAPDH). The reduction in ERα protein levels indicates degradation.
-
Cell Proliferation Assays: To assess the anti-proliferative effects, cells are seeded in 96-well plates and treated with the PROTAC. Cell viability is measured at different time points using assays such as the MTT or crystal violet assay. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Apoptosis Assays: The induction of apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7) using commercially available kits.
Future Perspectives and Alternative Approaches
The development of ER-targeting PROTACs represents a significant advancement in endocrine therapy. These molecules have the potential to overcome resistance to current treatments and offer a more profound and sustained suppression of ER signaling.
Other novel approaches to target ER-positive cancers are also under investigation. For instance, the phase 3 SERENA-6 clinical trial is evaluating camizestrant, a next-generation selective estrogen receptor degrader (SERD), in patients with advanced breast cancer who have developed an ESR1 mutation.[10][11][12] Additionally, combination therapies, such as pairing CDK4/6 inhibitors with endocrine therapy, have shown significant survival benefits in patients with advanced ER-positive breast cancer.[8][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms for estrogen receptor expression in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Switching to Camizestrant After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - ASCO [asco.org]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. nyp.org [nyp.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal Practices for ER Ligand-6 in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like ER ligand-6 is a critical component of laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for every novel compound may not be readily available, a risk-based approach grounded in established hazardous waste management principles is essential. The following guidelines provide a comprehensive operational and disposal plan for this compound, treating it as a potentially hazardous chemical.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes of liquid waste or fine solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the potentially bioactive compound. |
| Body Protection | Laboratory coat or impervious clothing | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary for bulk quantities or if aerosolization is possible. | Minimizes inhalation of powders or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic process for the safe collection, segregation, and disposal of waste containing this compound.
Step 1: Waste Minimization
In accordance with general laboratory best practices, experimental protocols should be designed to utilize this compound efficiently, thereby minimizing the volume of waste generated.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables such as pipette tips, weighing papers, and gloves, in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless their compatibility has been verified.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a leak-proof, screw-top container, preferably made of a compatible plastic.
-
Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and to prevent spills.
-
Segregate from incompatible materials such as strong acids, bases, and potent oxidizing or reducing agents.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing and allowing it to air-dry in a chemical fume hood, the container may be disposed of as non-hazardous waste, provided all labels are removed or defaced.[1]
-
Step 3: Waste Container Labeling
Accurate and clear labeling is a critical step for ensuring safe handling and proper disposal by environmental health and safety (EHS) personnel.
All hazardous waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound " (avoid using abbreviations or chemical formulas).[1]
-
For mixtures, list all chemical constituents and their approximate percentages.[1]
-
The date on which waste was first added to the container.[1]
-
The name and contact information of the responsible Principal Investigator or laboratory supervisor.[1]
-
Appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).[1]
Step 4: Storage of Hazardous Waste
Proper storage of waste containers while awaiting pickup is essential for maintaining a safe laboratory environment.
-
Store sealed and labeled waste containers in a designated and secure hazardous waste satellite accumulation area.[2][3]
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks. The secondary container should have the capacity to hold 110% of the volume of the largest primary container.[1]
Step 5: Scheduling Waste Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Do not pour chemical waste down the drain or dispose of it in the regular trash.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling ER Ligand-6
Disclaimer: This document provides essential safety and logistical guidance for handling ER Ligand-6 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this information must be used as a supplement to a thorough risk assessment and in conjunction with the specific SDS, which should be obtained from the supplier before handling the compound.
I. Compound Information
This compound is a target protein ligand of PROTAC ER Degrader-14 and is intended for research use only.[1][2] As a ligand for the Estrogen Receptor (ER), it should be handled as a potent compound with potential biological activity. Estrogen receptors are involved in complex physiological processes, and their ligands can act as agonists or antagonists.[3][4][5]
II. Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is necessary to select the appropriate PPE for handling this compound.[6] The following table summarizes recommended PPE for various laboratory activities involving potent compounds.[7]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[7] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[7] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[7] |
Minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6]
III. Operational Plan: Step-by-Step Handling Workflow
A systematic approach is crucial for safely handling potent compounds like this compound from receipt to disposal.
Caption: Workflow for Safe Handling of Potent Compounds.
IV. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and legal penalties.[8]
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, lab coats, sleeves), disposable labware (pipette tips, tubes), and spill cleanup materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in separate, sealed, and clearly labeled containers. Do not mix incompatible waste streams.[9] Containers should be chemically compatible with the waste; for instance, acids should not be stored in metal containers.[9][10]
-
Sharps: Contaminated needles and blades must be disposed of in a designated sharps container.
Container Labeling and Storage:
All waste containers must be labeled with "Hazardous Waste" and the chemical name ("this compound"). Store waste containers in a designated, well-ventilated satellite accumulation area, away from general lab traffic.[10]
Disposal Procedure:
Disposal of hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[11] Do not dispose of any waste containing this compound down the drain or in the regular trash.[11]
V. Experimental Protocols
General Protocol for Preparation of a Stock Solution:
-
Preparation: Don the appropriate PPE for handling potent powders (see table above). Perform all work within a certified chemical fume hood or other ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance inside the ventilated enclosure. Use a spatula to transfer the powder to a tared weigh boat.
-
Transfer: Gently transfer the weighed powder into an appropriate vial.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the vial to achieve the target stock concentration. Cap the vial securely.
-
Mixing: Mix the solution by vortexing or sonicating until the compound is fully dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.
-
Decontamination: Decontaminate the spatula, weigh boat, and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
VI. Signaling Pathway Visualization
The following diagram illustrates a general signaling pathway for an estrogen receptor ligand. The specific downstream effects of this compound would need to be determined experimentally.
Caption: General Estrogen Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
